Picoprazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMECARUIRCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868463 | |
| Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78090-11-6 | |
| Record name | Picoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PICOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pantoprazole on Gastric Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of pantoprazole, a proton pump inhibitor (PPI), on gastric parietal cells. It delves into the intricate signaling pathways governing acid secretion, the biochemical interaction of pantoprazole with its target, and detailed experimental protocols for studying its effects.
Introduction to Gastric Acid Secretion and its Inhibition
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining. This process is crucial for digestion, sterilization of ingested food, and absorption of certain nutrients. The secretion of H+ ions into the gastric lumen is mediated by the H+/K+ ATPase, commonly known as the proton pump. This enzyme is the final step in the acid secretion pathway, making it a prime target for therapeutic intervention in acid-related disorders.
Pantoprazole is a substituted benzimidazole derivative that belongs to the class of proton pump inhibitors.[1] It is a prodrug that requires activation in the acidic environment of the parietal cell to exert its inhibitory effect.[2] By irreversibly binding to and inactivating the H+/K+ ATPase, pantoprazole provides potent and long-lasting suppression of both basal and stimulated gastric acid secretion.[3][4]
Signaling Pathways Regulating Parietal Cell Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving endocrine, paracrine, and neural stimuli. The primary secretagogues are gastrin, histamine, and acetylcholine.
-
Gastrin Pathway: Gastrin, released from G-cells in the gastric antrum, binds to cholecystokinin B (CCK-B) receptors on both parietal cells and enterochromaffin-like (ECL) cells. Its primary effect is the stimulation of histamine release from ECL cells.
-
Histamine Pathway: Histamine, released from ECL cells, binds to H2 receptors on the basolateral membrane of parietal cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
Acetylcholine Pathway: Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors on parietal cells. This activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
These signaling cascades converge to stimulate the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane of the parietal cell, where they fuse to form the secretory canaliculi, leading to the active secretion of H+ ions.
Molecular Mechanism of Pantoprazole Action
Pantoprazole exerts its effect through a multi-step process that involves its accumulation in the acidic compartment of the parietal cell, conversion to its active form, and subsequent irreversible inhibition of the H+/K+ ATPase.
-
Systemic Absorption and Accumulation: After oral administration, the enteric-coated pantoprazole passes through the stomach and is absorbed in the small intestine. It then enters the systemic circulation and reaches the parietal cells. As a weak base, pantoprazole freely crosses the cell membrane and accumulates in the acidic secretory canaliculi of stimulated parietal cells.
-
Acid-Catalyzed Activation: In the highly acidic environment (pH < 2) of the secretory canaliculi, pantoprazole undergoes a two-step protonation and a subsequent molecular rearrangement to form a reactive tetracyclic sulfenamide. This activation is a key feature of all proton pump inhibitors.
-
Covalent Binding and Irreversible Inhibition: The activated sulfenamide form of pantoprazole then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase alpha-subunit.[2] For pantoprazole, these have been identified as cysteine 813 and cysteine 822.[2] This covalent binding is irreversible and leads to the inactivation of the proton pump. The inhibition of the H+/K+ ATPase blocks the final step of acid secretion, effectively reducing the amount of acid released into the stomach.
Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules, which contributes to the long duration of action of pantoprazole.[4]
Quantitative Data on Pantoprazole's Efficacy
The inhibitory potency of pantoprazole has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of Pantoprazole
| Parameter | Value | Experimental System | Reference |
| IC50 (H+/K+ ATPase activity) | 6.8 µM | Gastric membrane vesicles (acidified) | [1] |
| IC50 (H+ concentration reduction) | 1.1 µM | Pumping membrane vesicles | [1] |
| Stoichiometry of Binding | 3 nmol/mg protein | Hog gastric H+/K+ ATPase | [2] |
Table 2: In Vivo Efficacy of Pantoprazole in Rats
| Parameter | Value | Experimental Model | Reference |
| ED50 (Stimulated acid secretion) | 0.8 mg/kg | Mepirizole-induced acid secretion | [5] |
| ED50 (Duodenal lesion prevention) | 0.4 mg/kg | Mepirizole-induced duodenal lesions | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pantoprazole.
Isolation of Gastric Glands and Parietal Cells
Objective: To obtain a viable preparation of gastric glands and enriched parietal cells for in vitro studies. This protocol is adapted from methods described for rabbit gastric mucosa.[3][6]
Materials:
-
New Zealand White rabbit
-
Saline solution
-
Collagenase (Type I) solution (1 mg/mL in Eagle's Minimum Essential Medium)
-
Eagle's Minimum Essential Medium (EMEM)
-
Bovine serum albumin (BSA)
-
Percoll or other density gradient medium
-
Centrifuge
-
Microscope
Protocol:
-
Animal Preparation: Anesthetize a New Zealand White rabbit according to approved animal care protocols.
-
Stomach Perfusion and Mucosa Isolation: Perfuse the stomach with high-pressure saline through the aorta. Excise the stomach, open it along the lesser curvature, and strip the gastric mucosa from the underlying muscle layer.
-
Tissue Minced and Digestion: Mince the isolated mucosa into small pieces and transfer to a collagenase solution. Incubate at 37°C for approximately 90 minutes with gentle agitation to digest the connective tissue and release the gastric glands.
-
Isolation of Gastric Glands: After incubation, filter the digest through a nylon mesh to remove undigested tissue. Wash the collected glands by repeated gentle centrifugation (e.g., 200 x g for 5 minutes) and resuspension in fresh EMEM to remove collagenase and single cells.
-
Parietal Cell Enrichment (Optional): To enrich for parietal cells, resuspend the isolated glands in a suitable buffer and layer them onto a density gradient (e.g., Percoll). Centrifuge at a low speed (e.g., 200 x g for 15 minutes). Parietal cells will form a distinct band at their characteristic density, which can be carefully collected.
-
Cell Viability and Identification: Assess the viability of the isolated glands or cells using a dye exclusion method (e.g., trypan blue). Identify parietal cells based on their characteristic morphology under a light microscope.
H+/K+ ATPase Activity Assay
Objective: To measure the activity of the H+/K+ ATPase in isolated gastric membrane vesicles and to determine the inhibitory effect of pantoprazole. This is a colorimetric assay based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Isolated gastric membrane vesicles (prepared from isolated parietal cells or gastric mucosa)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
ATP solution (e.g., 2 mM)
-
MgCl2 solution (e.g., 2 mM)
-
KCl solution (e.g., 20 mM)
-
Pantoprazole solutions of varying concentrations
-
Malachite green reagent or other phosphate detection reagent
-
Spectrophotometer
Protocol:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing assay buffer, MgCl2, and the isolated gastric membrane vesicles.
-
Pre-incubation with Pantoprazole: Aliquot the reaction mixture into separate tubes. Add varying concentrations of pantoprazole or vehicle control to the tubes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for drug interaction.
-
Initiation of the Reaction: Initiate the ATPase reaction by adding ATP and KCl to each tube. The reaction is typically carried out at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination of the Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid (TCA).
-
Measurement of Inorganic Phosphate: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate and add the malachite green reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a spectrophotometer.
-
Calculation of ATPase Activity: The amount of Pi released is determined from a standard curve of known phosphate concentrations. The H+/K+ ATPase activity is expressed as nmol of Pi released per mg of protein per minute. The K+-stimulated ATPase activity is calculated by subtracting the activity in the absence of KCl from the activity in the presence of KCl.
-
Determination of IC50: Plot the percentage of inhibition of H+/K+ ATPase activity against the logarithm of the pantoprazole concentration. The IC50 value (the concentration of pantoprazole that inhibits 50% of the enzyme activity) can be determined from this dose-response curve.
Aminopyrine Uptake Assay
Objective: To indirectly measure acid accumulation in isolated gastric glands or parietal cells. [14C]-aminopyrine is a weak base that accumulates in acidic compartments.[6]
Materials:
-
Isolated gastric glands or parietal cells
-
HEPES-buffered medium
-
[14C]-aminopyrine
-
Histamine or other secretagogues
-
Pantoprazole or other inhibitors
-
Scintillation counter
Protocol:
-
Cell Preparation: Incubate the isolated gastric glands or parietal cells in a HEPES-buffered medium.
-
Stimulation and Inhibition: Add secretagogues (e.g., histamine) to stimulate acid secretion. In parallel experiments, pre-incubate the cells with pantoprazole before adding the secretagogue to assess its inhibitory effect.
-
Addition of [14C]-aminopyrine: Add [14C]-aminopyrine to the cell suspension and incubate for a specific time (e.g., 20-40 minutes) at 37°C.
-
Separation of Cells from Medium: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.
-
Measurement of Radioactivity: Lyse the cells and measure the amount of [14C]-aminopyrine accumulated within the cells using a liquid scintillation counter.
-
Calculation of Aminopyrine Uptake: The uptake is expressed as the ratio of intracellular to extracellular [14C]-aminopyrine concentration. A higher ratio indicates greater acid accumulation.
Conclusion
Pantoprazole is a highly effective inhibitor of gastric acid secretion, acting through a well-defined mechanism of action on parietal cells. Its efficacy stems from its accumulation in the acidic secretory canaliculi, its acid-catalyzed conversion to a reactive species, and its irreversible covalent binding to the H+/K+ ATPase. The in-depth understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development and optimization of acid-suppressive therapies. This guide provides a foundational resource for researchers and professionals in the field of gastroenterology and drug development.
References
- 1. plu.mx [plu.mx]
- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Pantoprazole Sodium Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and an understanding of the molecule's degradation pathways.
Introduction to Pantoprazole Sodium Sesquihydrate
Pantoprazole is a substituted benzimidazole that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] It is a weak base with a pKa of approximately 4, and its stability in aqueous solution is highly pH-dependent.[2] Due to its acid-labile nature, pantoprazole is typically formulated as enteric-coated dosage forms to protect it from the acidic environment of the stomach.[2][3][4][5][6] The sodium salt, specifically the sesquihydrate form, is commonly used in pharmaceutical preparations. Understanding its solubility and stability is critical for developing effective and stable drug products.
Solubility Profile
Pantoprazole sodium sesquihydrate is described as being readily soluble in water and ethyl alcohol.[7][8][9] Quantitative solubility data in various solvents are summarized below.
Table 1: Solubility of Pantoprazole Sodium Sesquihydrate in Various Solvents
| Solvent | Solubility (mg/mL) | Classification | Reference |
| Water | 18.781 ± 0.436 | Very Soluble | [10] |
| Water | 0.463 | Very Soluble | [3] |
| Methanol | 12.377 ± 0.909 | Very Soluble | [10] |
| Methanol | 0.521 | Very Soluble | [3] |
| Ethanol | 7.864 ± 0.436 | Freely Soluble | [10] |
| Acetone | 4.604 ± 0.667 | Soluble | [10] |
| Chloroform | 3.095 ± 0.454 | Soluble | [10] |
| Phosphate Buffer pH 6.8 | 0.490 ± 0.006 | Sparingly Soluble | [10] |
| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble | [10] |
Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions.
A common method for determining the solubility of a compound is the shake flask method.
-
Preparation: A supersaturated solution of pantoprazole sodium sesquihydrate is prepared by adding an excess amount of the drug to a known volume of the selected solvent in a flask.[3]
-
Equilibration: The flask is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid particles.
-
Analysis: The concentration of pantoprazole in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry at its maximum wavelength (λmax), which is approximately 290 nm.[3][10] The sample may require suitable dilution to fall within the linear range of the calibration curve.[3]
-
Calculation: The solubility is then calculated based on the measured concentration and any dilution factors used.
Stability Profile
Pantoprazole's stability is significantly influenced by pH, temperature, and light. It is an acid-labile drug that degrades rapidly in acidic conditions but is relatively stable in neutral to alkaline solutions.[1][11][12]
Pantoprazole is highly unstable in acidic environments (low pH).[1][2][5] The rate of degradation increases as the pH decreases.[2] The highest stability is achieved at a pH above 5.5.[5]
-
Acidic Conditions: In 0.1 M HCl, pantoprazole degrades almost completely within a short period.[12] Studies have shown that in simulated gastric fluid (SGF, pH 1), significant degradation occurs.[13] The solution often turns yellow upon acidic degradation.[12]
-
Neutral/Alkaline Conditions: The drug is relatively stable in alkaline conditions.[11][12] In simulated intestinal fluid (SIF, pH 6.8), pantoprazole peaks were found to be stable after 24 hours.[13] In solutions with a pH above 7, pantoprazole remains chemically stable.[1]
Table 2: Summary of pH Stability Studies
| Condition | Observation | Reference |
| 0.1 M HCl (pH 1.2) | Complete disintegration of non-enteric coated tablets in 20 mins. | [5] |
| 0.01 M HCl | 35% degradation after 10 min; 92% after 60 min at room temperature. | [12] |
| pH 4.4 (Acidified solution) | Significant degradation observed after heating for 25 hours. | [14] |
| pH 6.8 (Phosphate Buffer) | Stable for 24 hours. | [13] |
| 0.1 M NaOH | Highly stable for 5 days at room temperature. | [12] |
| 1 M NaOH | Mild degradation (<5%) after 5 days at room temperature. | [12] |
Pantoprazole is susceptible to degradation upon exposure to light, particularly UV radiation.[4][6][12]
-
Solid State: In solid form, pantoprazole is relatively stable under visible light, with negligible degradation after 5 days.[12] However, under UV light, about 10% degradation was observed after 3 days.[12] After 10 days of UVC radiation, the concentration of solid pantoprazole was reduced to 27%.[15]
-
Solution State: In solution, photodegradation is more significant. A solution of pantoprazole exposed to UV light showed 36% degradation after 24 hours.[12]
-
Microencapsulation: Studies have shown that microencapsulation can significantly improve the photostability of pantoprazole by reducing the penetration and absorption of radiation.[4][15][16] For instance, microencapsulated pantoprazole showed no significant degradation under solar light, whereas the pure drug degraded by 25%.[4]
Table 3: Summary of Photodegradation Studies
| Condition | Sample Form | Degradation | Time | Reference |
| Solar Light | Pure Drug (Solid) | 25% | 7 days | [4] |
| Solar Light | Microencapsulated | No significant degradation | 7 days | [4] |
| UV Light (254 nm) | Pure Drug (Solid) | 38.6% | 7 days | [4] |
| UV Light (254 nm) | Microencapsulated | 12.11% | 7 days | [4] |
| UV Light (366 nm) | Pure Drug (Solid) | 35.11% | 7 days | [4][16] |
| UV Light (366 nm) | Microencapsulated | 6.13% | 7 days | [4] |
| UV Light | Solution | 36% | 24 hours | [12] |
Pantoprazole is stable under dry heat conditions but degrades under oxidative stress.[11]
-
Thermal Stability: The drug was found to be stable under dry heat conditions when exposed to 70°C and 95°C for 24 hours.[12] The sesquihydrate form is considered more stable than the monohydrate form under stress test conditions including high temperature.[17]
-
Oxidative Stability: Pantoprazole degrades substantially under oxidative conditions.[11] The major impurity formed under oxidative stress is the sulfone derivative.[11]
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand degradation pathways.
-
Stock Solution Preparation: A stock solution of pantoprazole sodium sesquihydrate is prepared in a suitable solvent, such as methanol or HPLC-grade water.[12][14]
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Degradation: The solution's pH is adjusted to an acidic value (e.g., pH 4.4 with 0.1N HCl or using 0.01M - 1M HCl) and may be heated to accelerate degradation.[12][14]
-
Alkaline Degradation: The pH is adjusted to an alkaline value (e.g., pH 12.2 with 5N NaOH or using 0.1M - 1M NaOH) and may be heated.[12][14]
-
Oxidative Degradation: The solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: The solution (in a transparent container) and the solid drug are exposed to a light source, such as direct sunlight or a UV lamp (e.g., 254 nm or 366 nm), for a specified duration.[4][12]
-
Thermal Degradation: The solid drug powder is exposed to dry heat in an oven at elevated temperatures (e.g., 70-95°C).[12]
-
-
Sample Analysis: At various time points, samples are withdrawn from the stressed solutions, neutralized if necessary, diluted appropriately with the mobile phase, and analyzed using a stability-indicating HPLC method.[14]
-
Data Evaluation: The chromatograms are analyzed to determine the percentage of pantoprazole remaining and to identify and quantify the degradation products formed. Peak purity analysis using a diode-array detector (DAD) is crucial to ensure that the pantoprazole peak is free from co-eluting degradants.[14]
Degradation and Signaling Pathways
The primary mechanism of action for pantoprazole involves its conversion in the acidic environment of the parietal cell canaliculus to a reactive thiophilic sulfonamide cation. This active form then covalently binds to cysteine residues on the H+/K+-ATPase, inactivating the pump. The degradation pathways under stress conditions are distinct from this activation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medscape.com [medscape.com]
- 3. ijrat.org [ijrat.org]
- 4. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in Photostability of Pantoprazole Sodium by Microencapsulation | Semantic Scholar [semanticscholar.org]
- 7. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]
- 8. doaj.org [doaj.org]
- 9. [PDF] Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Semantic Scholar [semanticscholar.org]
- 10. ijpba.in [ijpba.in]
- 11. scielo.br [scielo.br]
- 12. ajrconline.org [ajrconline.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing sodium pantoprazole photostability by microencapsulation: effect of the polymer and the preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In-Vitro Activity of Pantoprazole on H+/K+-ATPase: A Technical Guide
This technical guide provides an in-depth analysis of the in-vitro activity of pantoprazole, a proton pump inhibitor (PPI), on the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.
Mechanism of Action
Pantoprazole is a substituted benzimidazole derivative that acts as a prodrug to irreversibly inhibit the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] As a weak base, pantoprazole selectively accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells.[3][4]
The inhibitory process involves a multi-step, acid-catalyzed activation:
-
Accumulation : Pantoprazole, being a weak base, crosses the parietal cell membrane and accumulates in the highly acidic secretory canaliculi.[4]
-
Acid-Catalyzed Conversion : In this acidic environment, pantoprazole undergoes a two-step protonation.[4][5] This process converts the inactive prodrug into its active form, a reactive cationic sulfenamide.[5][6]
-
Covalent Binding : The activated sulfenamide forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+-ATPase alpha subunit.[3][6][7] For pantoprazole, these binding sites have been identified as Cys-813 and Cys-822.[6][8]
-
Irreversible Inhibition : This covalent binding locks the enzyme in a conformation that prevents it from pumping H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion.[9][10][11] The inhibition is irreversible, and restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[1][10][11]
The rate of activation and subsequent inhibition is pH-dependent. Pantoprazole is noted for its improved stability at moderately acidic pH (e.g., pH 5.0) compared to other PPIs like omeprazole, while remaining a potent inhibitor under highly acidic conditions.[12][13]
Quantitative In-Vitro Activity Data
The in-vitro inhibitory activity of pantoprazole has been quantified in various studies. The following tables summarize key findings, including the half-maximal inhibitory concentration (IC50) and binding stoichiometry.
Table 1: IC50 Values for Pantoprazole Inhibition of H+/K+-ATPase
| Experimental System | Conditions | IC50 Value (µM) | Reference |
|---|---|---|---|
| Hog Gastric Membrane Vesicles | Acidifying (ATP-driven H+ transport) | 6.8 | [12][13][14] |
| Hog Gastric Membrane Vesicles | Reduced acidification (+ 5 mM imidazole) | Activity almost completely lost | [12][13] |
| Rabbit Parietal Cell Preparation | Dose-dependent inhibition | 6.0 (for Ilaprazole, similar PPI) |[14] |
Table 2: Binding Stoichiometry and Inhibition Percentage
| Parameter | Value | Conditions | Result | Reference |
|---|
| Binding Stoichiometry | 3 nmol / mg protein | Reaction with [14C]pantoprazole in intact hog gastric vesicles | 94% inhibition of ATPase activity |[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon in-vitro findings. The following sections describe common protocols for the preparation of H+/K+-ATPase and the subsequent inhibition assay.
This protocol is adapted from methodologies used for isolating H+/K+-ATPase from mammalian gastric mucosa.[15][16][17]
-
Source Material : Obtain fresh gastric mucosa from a suitable animal model (e.g., hog, sheep, or goat stomach) from a slaughterhouse.[16][17]
-
Homogenization : Scrape the mucosal layer and immediately place it in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 0.5 mM EGTA, 5 mM Hepes, pH 7.0).[15] Homogenize the tissue using a Teflon-glass homogenizer.
-
Differential Centrifugation :
-
Centrifuge the homogenate at a low speed (e.g., 5,000 x g for 10-20 minutes) to remove nuclei and large cellular debris.[16]
-
Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase enriched vesicles.
-
-
Purification (Optional) : For higher purity, the microsomal fraction can be further purified using Ficoll-sucrose discontinuous density gradient centrifugation or with a mild SDS treatment.[15][18]
-
Resuspension and Storage : Resuspend the final pellet in a storage buffer (e.g., 250 mM sucrose, 5 mM Hepes, pH 7.0) and determine the protein concentration using a standard method like the Lowry assay, with bovine serum albumin as the standard.[16][18] Store the vesicle preparations at -80°C until use.[15]
This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reaction Mixture : Prepare a reaction mixture in a microcentrifuge tube containing a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), KCl (e.g., 20 mM), and a specific amount of the prepared enzyme (10-20 µg of membrane protein).[18]
-
Pre-incubation : Add varying concentrations of pantoprazole (or the vehicle control) to the reaction mixtures. Pre-incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C to allow for the activation and binding of the inhibitor.[16]
-
Initiation of Reaction : Start the enzymatic reaction by adding a final concentration of 2 mM ATP.[16][18]
-
Incubation : Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.[18]
-
Termination of Reaction : Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).[16][18] Centrifuge the tubes to pellet the precipitated protein.
-
Quantification of Phosphate : Transfer the supernatant to a new tube and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method. Measure the absorbance spectrophotometrically (e.g., at 640 nm).[16]
-
Data Analysis : Calculate the percentage of inhibition for each pantoprazole concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Impact of Gastric H+/K+-ATPase rs2733743 on the Intragastric pH-Values of Dexlansoprazole Injection in Chinese Subjects [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. Pantoprazole - Wikipedia [en.wikipedia.org]
- 11. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PlumX [plu.mx]
- 14. selleckchem.com [selleckchem.com]
- 15. pnas.org [pnas.org]
- 16. ajpp.in [ajpp.in]
- 17. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Pantoprazole in animal models
An In-depth Technical Guide to the Pharmacodynamics of Pantoprazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of pantoprazole as demonstrated in various animal models. It includes detailed summaries of quantitative data, descriptions of experimental protocols, and visualizations of key mechanisms and workflows to support preclinical research and drug development.
Core Mechanism of Action: H+/K+-ATPase Inhibition
Pantoprazole is administered as an inactive prodrug.[1] As a weak base, it selectively accumulates in the acidic environment of the parietal cell canaliculus.[3] Here, it is converted to its active form, a cyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump).[1][2][4] This binding irreversibly inactivates the pump, inhibiting the final step of both basal and stimulated gastric acid secretion.[1][3] The antisecretory effect persists for over 24 hours, as the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzymes rather than the plasma half-life of the drug.[1][3]
Pharmacodynamic Studies in Rodent Models
Rodent models, particularly rats, are frequently used for initial screening of anti-ulcer and anti-secretory agents.
Quantitative Data Summary: Rat Models
| Parameter | Model | Route | Dose Range | Effect | Reference |
| Acid Secretion Inhibition | Pylorus-ligated rats | p.o. | 0.3-3 mg/kg | Dose-dependent decrease in basal acid secretion | [5] |
| Mepirizole-stimulated acute fistula rats | p.o. | 0.3-3 mg/kg | ED₅₀: 0.8 mg/kg | [5] | |
| Anti-ulcer Effect | Mepirizole-induced duodenal lesions | p.o. | - | ED₅₀: 0.4 mg/kg | [5] |
| Pharmacodynamic Constants | Intravenous administration | i.v. | 0.12-1.15 mg/kg | Apparent reaction rate constant: 0.691 L/mg/h | [6] |
| Intravenous administration | i.v. | 0.12-1.15 mg/kg | Apparent pump recovery rate: 0.053 h⁻¹ | [6] | |
| Toxicity | Acute toxicity | p.o. | - | LD₅₀ (male): 1343 mg/kg | [7] |
| Acute toxicity | p.o. | - | LD₅₀ (female): 1037 mg/kg | [7] | |
| Acute toxicity | i.v. | - | LD₅₀ (male): 200-331 mg/kg | [7] | |
| Acute toxicity | i.v. | - | LD₅₀ (female): 256-343 mg/kg | [7] |
Experimental Protocols: Rat Models
Pylorus Ligation (Shay) Model: This model is used to evaluate the inhibition of basal gastric acid secretion.
-
Animal Preparation: Rats (e.g., Sprague-Dawley) are fasted for a specified period (e.g., 24 hours) with free access to water to ensure an empty stomach.
-
Drug Administration: Pantoprazole or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a set time before surgery.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric sphincter, the junction between the stomach and the small intestine, is carefully ligated with a suture to prevent gastric emptying.
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 4 hours), during which gastric acid accumulates.
-
Sample Collection & Analysis: Animals are euthanized, the stomach is removed, and the gastric contents are collected. The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a specific pH endpoint.
Gastric Fistula Model: This model allows for the repeated collection of gastric juice in conscious animals to study stimulated acid secretion.
-
Animal Preparation: A chronic gastric fistula is surgically created by implanting a cannula into the stomach wall, which is then exteriorized. Animals are allowed to recover fully from the surgery.
-
Drug Administration: Pantoprazole or a vehicle is administered at a defined time before the experiment.
-
Stimulation of Acid Secretion: A secretagogue, such as histamine or mepirizole, is administered (e.g., via subcutaneous or intravenous infusion) to induce a maximal acid output.[5]
-
Sample Collection & Analysis: Gastric juice is collected through the fistula at regular intervals. The volume and acid concentration of each sample are measured to determine the rate of acid secretion over time.
Pharmacodynamic Studies in Canine Models
Dogs are a valuable non-rodent model due to their physiological similarities to humans, particularly in gastric acid secretion.
Quantitative Data Summary: Canine Models
| Parameter | Model | Route | Dose | Effect | Reference |
| Gastric Acid Suppression | Healthy Beagles | i.v. | 1 mg/kg, q 24h | Significantly higher median 24-hour pH vs. saline | [8] |
| Healthy Beagles | i.v. | 1 mg/kg, q 24h | Significantly increased % time pH ≥ 3 vs. saline | [8] | |
| Healthy Beagles | i.v. | 1 mg/kg, q 24h | Significantly increased % time pH ≥ 4 vs. saline | [8][9] | |
| Toxicity | Acute toxicity | p.o. | - | Max nonlethal dose: 300 mg/kg | [7] |
| Acute toxicity | p.o. | - | Min lethal dose: 1000 mg/kg | [7] | |
| Acute toxicity | i.v. | - | Max nonlethal dose: 150 mg/kg | [7] | |
| Acute toxicity | i.v. | - | Approx. min lethal dose: 300 mg/kg | [7] |
Experimental Protocol: Intragastric pH Monitoring in Dogs
This protocol allows for continuous, long-term monitoring of intragastric pH.[8]
-
Animal Preparation: Healthy dogs (e.g., Beagles) are surgically fitted with a gastrostomy tube. This allows for the direct and repeated placement of a pH probe into the stomach. Animals are allowed to recover fully before the study.
-
Baseline Measurement: A digital pH recording system is placed through the gastrostomy tube, and pH is measured continuously for 24-hour periods to establish a baseline. This is often done under both fasted and fed conditions.
-
Treatment Protocol: Animals are assigned to treatment groups. For pantoprazole, a typical regimen is 1 mg/kg administered intravenously once daily for a set period (e.g., 7 days). A control group receives a saline solution.
-
pH Recording: Intragastric pH is recorded continuously on specific days of the treatment period (e.g., Day 0, 2, and 6) to assess the onset and steady-state effect of the drug.
-
Data Analysis: The collected pH data is analyzed to determine key pharmacodynamic endpoints, including the median 24-hour pH and the percentage of time the intragastric pH is maintained above clinically relevant thresholds, such as pH 3 and pH 4.
Pharmacodynamic Studies in Large Animal Models
Studies in large animals like calves and sheep are crucial for veterinary drug development and provide comparative physiological data.
Quantitative Data Summary: Calves & Sheep
| Species | Route | Dose | Parameter | Value | Reference |
| Neonatal Calves | i.v. | 1 mg/kg | Elimination Half-Life (T½) | 2.81 h | [10] |
| i.v. | 1 mg/kg | Clearance (Cl) | 4.46 mL/kg/min | [10] | |
| i.v. | 1 mg/kg (3 days) | T½ (Day 1) | 1.44 h | [11][12] | |
| i.v. | 1 mg/kg (3 days) | T½ (Day 3) | 2.52 h | [11][12] | |
| s.c. | 2 mg/kg (3 days) | T½ (Day 1) | 1.81 h | [11][12] | |
| s.c. | 2 mg/kg (3 days) | T½ (Day 3) | 2.99 h | [11][12] | |
| i.v. & s.c. | 1 mg/kg & 2 mg/kg | Abomasal pH | Maintained > 4 over a 12h period | [11] | |
| Adult Sheep | i.v. | 1 mg/kg | Elimination Half-Life (T½) | 3.29 h | [13][14] |
| i.v. | 1 mg/kg | Clearance (Cl) | 65.26 mL/hr/kg | [13][14] | |
| s.c. | 1 mg/kg | Elimination Half-Life (T½) | 2.48 h | [13] | |
| s.c. | 1 mg/kg | Bioavailability | 83.33% | [13] | |
| s.c. | 1 mg/kg | Peak Abomasal pH | 6.25 at 4 hours post-administration | [15] |
Experimental Protocol: Abomasal pH Monitoring in Ruminants
This protocol is adapted for the specific anatomy of ruminants (e.g., calves, sheep) to measure pH in the abomasum (the true stomach).[12][13]
-
Animal Preparation: Animals are surgically fitted with an abomasal cannula or gastrostomy tube to allow direct access to the abomasal contents.
-
Treatment Protocol: A crossover design is often used. Animals receive pantoprazole (e.g., 1.0 mg/kg) via intravenous or subcutaneous routes. A washout period (e.g., 10 days) separates different treatment arms.
-
Sample Collection: Blood samples are collected at intermittent intervals (e.g., over 24 hours) for pharmacokinetic analysis. Abomasal fluid is collected via the cannula at set time points (e.g., for a 96-hour period) for pH measurement using a benchtop pH meter.
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) are calculated from plasma drug concentrations. Pharmacodynamic effect is determined by analyzing the change in abomasal fluid pH over time compared to baseline.
Alternative Signaling Pathways
While the primary pharmacodynamic effect of pantoprazole is on the gastric proton pump, research suggests it may influence other cellular pathways, particularly at higher concentrations. In a study using an adriamycin-resistant gastric cancer cell model, pantoprazole was shown to suppress cancer cell invasiveness by inhibiting the Akt/GSK-3β/β-catenin signaling pathway.[16] Another study in mice suggested that chronic pantoprazole treatment could modulate gut microbiota and induce TLR4 signaling in the liver.[17] These findings highlight potential secondary mechanisms of action that warrant further investigation.
Conclusion
Animal models have been indispensable in elucidating the pharmacodynamic profile of pantoprazole. Studies in rats, dogs, calves, and sheep consistently demonstrate its potent and dose-dependent inhibitory effect on gastric acid secretion, mediated by the irreversible blockade of the H+/K+-ATPase. The quantitative data and detailed protocols summarized in this guide provide a valuable resource for designing and interpreting preclinical studies. Future research may further explore the secondary signaling pathways affected by pantoprazole, potentially uncovering novel therapeutic applications.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic modeling of pantoprazole's irreversible effect on gastric acid secretion in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of ranitidine, famotidine, pantoprazole, and omeprazole on intragastric pH in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Frontiers | Pharmacokinetics and Tissue Levels of Pantoprazole in Neonatal Calves After Intravenous Administration [frontiersin.org]
- 11. Frontiers | Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves [frontiersin.org]
- 12. Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of intravenously and subcutaneously administered pantoprazole in sheep (Ovis aries) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of intravenously and subcutaneously administered pantoprazole in sheep (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Proton pump inhibitor pantoprazole abrogates adriamycin-resistant gastric cancer cell invasiveness via suppression of Akt/GSK-β/β-catenin signaling and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of Pantoprazole and Related Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of pantoprazole, a key proton pump inhibitor (PPI). It also explores related benzimidazole derivatives, presenting comparative data and detailed experimental protocols for professionals in the field of drug development and research.
Discovery and Development
The journey of pantoprazole began in the 1980s within the drug discovery program at Byk Gulden Pharmaceuticals (a subsidiary of Altana, now part of Takeda).[1][2] The program, initiated in 1980, aimed to develop a new class of potent inhibitors of gastric acid secretion.[1][2] This research was built upon the foundation of timoprazole, an earlier pyridylmethylsulfinyl benzimidazole that showed significant anti-secretory activity but also had undesirable toxic effects, including inhibition of iodine uptake in the thyroid.[3]
Scientists worked to optimize the benzimidazole structure to enhance efficacy and safety.[2][3] The breakthrough came in 1985 with the synthesis of pantoprazole (development name BY1029).[1][2] The key structural modifications that distinguished pantoprazole were the addition of a difluoroalkoxy side group on the benzimidazole ring and two methoxy groups on the pyridine ring.[3][4] These substitutions were found to block metabolism at the point of attachment and led to a compound with high activity and greater stability at neutral pH compared to earlier compounds.[3][5]
In 1986, researchers developed the sodium salt, pantoprazole sodium sesquihydrate, which offered improved solubility and stability, making it more suitable for formulation.[1][4] After extensive clinical trials in the late 1980s and early 1990s, pantoprazole was first launched in Germany in 1994.[1][2][3] It received FDA approval in the United States in 2000 under the brand name Protonix.[2]
Mechanism of Action
Pantoprazole belongs to the substituted benzimidazole class of drugs, which act as proton pump inhibitors.[5][6] These drugs are prodrugs, meaning they are administered in an inactive form and require activation within the body.[3][7]
The mechanism involves the following key steps:
-
Absorption and Accumulation : After oral administration as an enteric-coated tablet, pantoprazole is absorbed in the small intestine and reaches the gastric parietal cells via the bloodstream.[8][9] As a weak base, it selectively accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells.[7][10][11]
-
Acid-Catalyzed Activation : In this acidic environment (pH ~1.0), pantoprazole undergoes a proton-catalyzed conversion into its active form, a cyclic sulfenamide.[5][11] This targeted activation ensures the drug's effect is concentrated at the site of acid secretion.[7]
-
Irreversible Inhibition : The active sulfenamide is a highly reactive thiophilic agent that forms a covalent disulfide bond with cysteine residues (specifically Cys 813 and Cys 822) on the luminal surface of the H+/K+-ATPase enzyme, also known as the gastric proton pump.[8][12]
-
Suppression of Acid Secretion : This irreversible binding inactivates the proton pump, inhibiting the final step of gastric acid production—the exchange of H+ and K+ ions across the parietal cell membrane.[1][8][13] This inhibits both basal and stimulated acid secretion for over 24 hours.[8][13] Acid production can only resume after new H+/K+-ATPase pumps are synthesized and inserted into the cell membrane.[1][13]
Caption: Pantoprazole's activation pathway from prodrug to active inhibitor.
Synthesis of Pantoprazole and Related Benzimidazoles
The most common industrial synthesis of pantoprazole is a two-step process.[12][14][15]
Step 1: Condensation to form Pantoprazole Sulfide The synthesis begins with the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (II). This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to yield the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (III), also known as pantoprazole sulfide.[14][15]
Step 2: Oxidation to Pantoprazole The critical and final step is the selective oxidation of the pantoprazole sulfide intermediate to the corresponding sulfoxide, which is pantoprazole (IV).[14] Various oxidizing agents can be used for this transformation, including sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, or meta-chloroperbenzoic acid (m-CPBA).[12][16][17] Careful control of the reaction conditions is crucial to prevent over-oxidation to the sulfone byproduct (an impurity known as RC A).[12][17]
Caption: General two-step synthesis route for pantoprazole.
Quantitative Data
Table 1: Comparative Pharmacokinetic Properties of Benzimidazole PPIs
| Parameter | Pantoprazole | Omeprazole | Lansoprazole | Rabeprazole |
| Bioavailability | ~77%[1][9] | 30-40%[18] | >80% | ~52% |
| Protein Binding | ~98%[1][9] | ~95% | ~97% | ~97% |
| Elimination Half-life | ~1-2 hours[1] | ~1 hour | ~1.5 hours | ~1-2 hours |
| Time to Cmax | 2-3 hours[1][9] | 0.5-3.5 hours | ~1.7 hours | 2-5 hours |
| Primary Metabolism | CYP2C19, CYP3A4[1][8][19] | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 (non-enzymatic reduction) |
| Excretion | ~80% Urine, ~20% Feces[8][9] | ~80% Urine, ~20% Feces | ~33% Urine, ~67% Feces | ~90% Urine |
Data compiled from multiple sources and may vary slightly between studies.
Table 2: Efficacy of Pantoprazole in GERD Treatment
| Study Endpoint (40 mg/day) | Result | Reference |
| Symptom Healing Rate (4 weeks) | 45% of patients met healing criteria | [20] |
| Symptom Healing Rate (8 weeks) | 70% of patients met healing criteria | [20] |
| Complete Symptom Relief (NERD, 4 weeks) | 42.0% (vs. 17.1% for placebo) | [21] |
| >50% Heartburn Improvement (NERD, 4 weeks) | 66.0% (vs. 50.0% for placebo) | [21] |
| >50% Acid Regurgitation Improvement (NERD, 4 weeks) | 64.2% (vs. 28.0% for placebo) | [21] |
Experimental Protocols
Protocol 1: Synthesis of Pantoprazole Sodium Sesquihydrate
This protocol is a representative synthesis based on procedures described in the literature.[15][22] It should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-difluoromethoxy-2-mercaptobenzimidazole (100 g, 0.46 mol)
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g, 0.46 mol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium hypochlorite (NaOCl) solution (10-15%)
-
Sodium metabisulfite (Na₂S₂O₅) solution (5%)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl), 2M
Procedure:
Part A: Condensation
-
Charge a 3 L four-necked round-bottom flask with 5-difluoromethoxy-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and NaOH (37 g, 0.925 mol).
-
Stir the mixture at 25–30 °C until the solids dissolve.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).
-
Slowly add the pyridine solution to the flask over 2-3 hours, maintaining the temperature at 25-30 °C.
-
Stir the reaction mass for 5-6 hours. Monitor reaction completion by HPLC.
-
Cool the mixture to 15-20 °C and filter the resulting solid (pantoprazole sulfide). Wash the wet cake with water.
Part B: Oxidation
-
Transfer the wet cake of pantoprazole sulfide to a clean flask containing water (1000 mL) and NaOH (37 g). Stir until dissolved.
-
Cool the solution to 0–5 °C.
-
Slowly add sodium hypochlorite solution over 2–3 hours, maintaining the temperature below 5 °C.
-
Stir for 1-2 hours at 0-5 °C. Monitor the reaction by HPLC to ensure complete conversion of the sulfide and control for the sulfone impurity.
-
Quench any residual hypochlorite by adding 5% sodium metabisulfite solution.
-
Adjust the pH of the reaction mass to 7.5–8.0 using 2M HCl.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and concentrate under vacuum at 40-45 °C to yield a residue of pantoprazole free base.
Part C: Salt Formation
-
Dissolve the pantoprazole free base residue in acetonitrile (ACN).
-
Cool the solution to 5–10 °C.
-
Prepare a solution of NaOH (e.g., 5.0 g in 5.5 mL water) and add it to the acetonitrile solution.
-
Allow the mixture to warm to 20–30 °C and stir for 2-3 hours to induce crystallization.
-
Cool the slurry to 0-5 °C, filter the product, and wash with cold acetonitrile.
-
Dry the product under vacuum at 50-55 °C to a constant weight to yield pantoprazole sodium sesquihydrate.
Protocol 2: Forced Degradation Study for Impurity Profiling
This protocol is based on methodologies used for stability testing of pantoprazole.[12][14]
Objective: To assess the degradation of pantoprazole under various stress conditions (acidic, basic, oxidative) to identify potential degradation products.
Materials:
-
Pharmaceutical-grade Pantoprazole Sodium Sesquihydrate
-
Hydrochloric acid (HCl), 0.05 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
Validated HPLC method for pantoprazole and its related substances (e.g., as per USP or Ph. Eur.)
Procedure:
-
Sample Preparation: Prepare a stock solution of pantoprazole in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 460 µg/mL.
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.05 N HCl.
-
Keep the mixture at room temperature for a specified time (e.g., 2 minutes to 24 hours, depending on stability).
-
Neutralize the solution with an equivalent amount of NaOH.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified time.
-
Neutralize the solution with an equivalent amount of HCl.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Analysis:
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main pantoprazole peak.
-
Quantify the impurities (such as the sulfone, sulfide, and other related compounds) relative to the initial concentration of pantoprazole.
-
Logical Relationships of Benzimidazole PPIs
Proton pump inhibitors like pantoprazole, omeprazole, and lansoprazole share a common 2-(2-pyridinylmethylsulfinyl)-1H-benzimidazole core structure but differ in the substituents on their aromatic rings.[5][23] These differences in substitution patterns are responsible for their unique pharmacokinetic and pharmacodynamic profiles.[5]
Caption: Structural relationships between common benzimidazole PPIs.
Conclusion
The discovery of pantoprazole marked a significant advancement in the treatment of acid-related gastrointestinal disorders.[2] Its development from the lead compound timoprazole showcases a classic example of medicinal chemistry optimization, where targeted structural modifications led to a drug with enhanced stability, selectivity, and an excellent safety profile.[3][5] The synthesis of pantoprazole, while straightforward in its two-step approach, requires precise control over the oxidation step to ensure high purity. The comparative data on pharmacokinetics and efficacy highlight the subtle but important differences among the various benzimidazole PPIs, allowing for tailored therapeutic choices. This guide provides a foundational technical understanding for scientists and researchers continuing to innovate in the field of gastric acid suppression.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. A brief history of Pantoprazole | Bantings Pharmaceuticals [bantingspharma.com]
- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. rjpbcs.com [rjpbcs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aithor.com [aithor.com]
- 19. ClinPGx [clinpgx.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Efficacy of S-pantoprazole 10 mg in the Symptom Control of Non-erosive Reflux Disease: A Phase III Placebo-controlled Trial [jnmjournal.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acidic Degradation Pathway of Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical degradation pathway of pantoprazole under acidic conditions. It details the mechanism of action, major degradation products, quantitative stability data, and the experimental protocols used to study these phenomena.
Core Degradation Pathway in Acidic Conditions
Pantoprazole is a proton pump inhibitor (PPI) that acts as a prodrug.[1] It is a substituted benzimidazole, which is a weak base that is inherently unstable in acidic environments.[2] This acid lability is fundamental to its mechanism of action but also poses a significant challenge for pharmaceutical formulation.
The degradation and activation process begins when pantoprazole accumulates in the highly acidic canaliculi of gastric parietal cells.[1] The acidic environment catalyzes a multi-step transformation into its pharmacologically active form, a cyclic sulfenamide.[1][3] This active metabolite then forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting it and thus suppressing gastric acid secretion.[1][4]
The acid-catalyzed activation and degradation pathway involves the following key steps:
-
Protonation: The process initiates with the protonation of the pyridine and benzimidazole rings of the pantoprazole molecule.
-
Rearrangement: The protonated species undergoes a molecular rearrangement to form a spiro intermediate of dihydrobenzimidazole.[5]
-
Formation of Sulfenic Acid: This intermediate is then aromatized to a sulfenic acid derivative.[3][5]
-
Cyclization: Finally, the sulfenic acid undergoes dehydration and cyclization to form the active tetracyclic sulfenamide.[1][5]
This transformation is pH-dependent, with the rate of degradation increasing as the pH decreases.[2] The entire process results in a noticeable color change in the solution, which typically turns yellow.[6]
Major Degradation Products
Forced degradation studies under various stress conditions are crucial for identifying potential impurities and ensuring the stability of pharmaceutical products.[7] In acidic conditions, besides the formation of the active sulfenamide, several other degradation products have been identified.
-
Sulfide Impurity: This is a major degradation product observed under acidic stress conditions.[8] It is formed through the reduction of the sulfoxide group in the pantoprazole molecule.
-
Sulfone Impurity: While more commonly associated with oxidative stress, the sulfone derivative can also be formed and must be monitored in stability studies.[8][9]
-
Dimer (Related Compound E): The formation of a dimer impurity, known as Related Compound E (RC E), has been shown to be a pH-dependent phenomenon.[10] This byproduct is proposed to form via a free-radical-cation mechanism in the pH range of 5-8, with its formation increasing as the pH decreases.[10]
Quantitative Data on Acidic Degradation
The stability of pantoprazole is highly dependent on the pH of the solution. The rate of degradation is significantly faster in strongly acidic media. Studies have quantified this degradation under various conditions, which is critical for developing stable oral formulations, typically requiring an enteric coating.[5]
| Acid Condition | Time | Temperature | % Degradation | Reference |
| 1 M HCl | ~10 min | Room Temp. | Total | [6] |
| 0.1 M HCl | ~10 min | Room Temp. | Total | [6] |
| 0.05 M HCl | 30 min | Room Temp. | ~86% | [6] |
| 0.01 M HCl | 10 min | Room Temp. | ~35% | [6] |
| 0.01 M HCl | 60 min | Room Temp. | ~92% | [6] |
Among the common proton pump inhibitors, pantoprazole generally exhibits greater stability compared to omeprazole and lansoprazole, with the rate of degradation following the order: lansoprazole > omeprazole > pantoprazole.[3]
Experimental Protocols
To analyze the degradation of pantoprazole and quantify its stability, validated stability-indicating analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
A typical experimental workflow for investigating the acid-induced degradation of pantoprazole involves several key steps, from sample preparation to final analysis.
References
- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. actascientific.com [actascientific.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Accumulation of Pantoprazole in Parietal Cell Canaliculi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and accumulation of pantoprazole, a proton pump inhibitor (PPI), within the secretory canaliculi of gastric parietal cells. It delves into the physicochemical properties that drive its selective concentration at the site of action, the molecular interactions leading to the inhibition of the H+/K+-ATPase, and the experimental methodologies used to elucidate these processes.
Introduction to Pantoprazole's Mechanism of Action
Pantoprazole is a substituted benzimidazole derivative that functions as a prodrug to irreversibly inhibit the gastric H+/K+-ATPase (the proton pump), the enzyme responsible for the final step in gastric acid secretion.[1][2][3] Its therapeutic efficacy in acid-related disorders stems from its unique mechanism, which involves selective accumulation and activation within the highly acidic environment of the stimulated parietal cell.[4][5] Unlike H2-receptor antagonists, pantoprazole inhibits both basal and stimulated acid secretion, irrespective of the stimulus.[2][3]
The Journey to the Canaliculus: Cellular Uptake and Ion Trapping
The journey of pantoprazole from systemic circulation to its site of action is a classic example of targeted drug delivery driven by physiological pH gradients.
-
Systemic Distribution: Following oral administration as an enteric-coated tablet, pantoprazole is absorbed in the intestine and enters the bloodstream.[3][6] It is a weak base with a pKa of approximately 4.0.[4][7]
-
Parietal Cell Permeation: In its uncharged, lipophilic state at the neutral pH of the blood, pantoprazole readily diffuses across the basolateral membrane of the gastric parietal cell into the cytoplasm.
-
Accumulation via Ion Trapping: The key to pantoprazole's selectivity is the extreme acidity of the secretory canaliculi of stimulated parietal cells, where the pH can drop to around 1.0.[8] As the neutral pantoprazole molecule diffuses into this acidic space, it becomes protonated.[5][9] The resulting cationic, charged form is membrane-impermeable and is thus "trapped" and accumulates to a concentration approximately 1000-fold higher than in the blood.[4][8] This acid-dependent accumulation ensures that the drug's action is highly localized to its target, minimizing off-target effects.[10]
Molecular Activation and Covalent Inhibition
Once concentrated in the canaliculi, pantoprazole undergoes a two-step, acid-catalyzed molecular rearrangement to become a pharmacologically active agent.
-
Acid-Catalyzed Conversion: The acidic environment triggers the conversion of the pantoprazole prodrug into a reactive cationic cyclic sulfenamide.[1][11] Pantoprazole is noted to be more chemically stable at near-neutral pH compared to other PPIs, which may contribute to its high selectivity for the acidic parietal cell environment.[10]
-
Covalent Binding to H+/K+-ATPase: The activated sulfenamide then forms irreversible disulfide bonds with specific cysteine residues on the extracytoplasmic (luminal) domain of the H+/K+-ATPase alpha subunit.[3][6] For pantoprazole, these binding sites are specifically Cys-813 and Cys-822.[1][8][11] This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen.[11]
The inhibition is irreversible, and the restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[3][12]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative parameters related to pantoprazole's disposition and activity.
Table 1: Human Pharmacokinetic Parameters of Oral Pantoprazole (40 mg)
| Parameter | Value | Reference(s) |
| Bioavailability | ~77% (does not change with multiple doses) | [2][3][6][10][13] |
| Time to Peak Plasma Concentration (tmax) | 2 - 3 hours | [3][13] |
| Peak Plasma Concentration (Cmax) | ~2.5 µg/mL | [3][13] |
| Area Under the Curve (AUC) | ~5 µg·h/mL | [3][13] |
| Plasma Half-life (t1/2) | ~1.1 hours | [13] |
| Protein Binding | 98% | [13][14] |
| Apparent Volume of Distribution | 0.15 L/kg | [13] |
| Total Serum Clearance | 0.1 L/h/kg | [13] |
Table 2: Pharmacodynamic and Binding Properties of Pantoprazole
| Parameter | Value / Description | Reference(s) |
| Mechanism of Inhibition | Irreversible, covalent binding to H+/K+-ATPase | [3][6] |
| Target Cysteine Residues | Cys-813 and Cys-822 | [1][8][11] |
| Binding Stoichiometry | 3 nmol per mg of protein (hog gastric H+/K+-ATPase) | [11] |
| Inhibition of Acid Secretion (Single 40 mg dose) | 51% mean inhibition by 2.5 hours | [2] |
| Inhibition of Acid Secretion (Daily dosing for 7 days) | 85% mean inhibition | [2] |
| Maximal Inhibition (Intravenous 80 mg dose) | 99.9% | [15] |
| Mean Proton Pump Recovery Time | 37.1 ± 21.0 hours | [15] |
| Reversibility by Glutathione | 40% of pantoprazole binding was not reversed by glutathione, suggesting stable, irreversible binding, particularly at Cys-822. | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the study of pantoprazole's cellular pharmacology. Below are summaries of key experimental approaches cited in the literature.
In Vivo Measurement of Covalent Binding in Rats
This protocol is designed to quantify the specific binding of radiolabeled pantoprazole to the gastric H+/K+-ATPase in vivo.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Stimulation of Acid Secretion: Animals are stimulated to induce acid secretion, often via infusion of histamine or pentagastrin, to ensure the parietal cell canaliculi are acidic and the proton pumps are active.
-
Drug Administration: A known dose of radiolabeled pantoprazole (e.g., [14C]pantoprazole) is administered, typically via intravenous injection.
-
Tissue Harvesting: At predetermined time points after administration, animals are euthanized, and their stomachs are removed.
-
Isolation of Gastric Microsomes: The gastric mucosa is scraped and homogenized. Gastric vesicles (microsomes) rich in H+/K+-ATPase are isolated through differential centrifugation.
-
Quantification of Binding: The amount of radioactivity in the isolated microsomes is measured using liquid scintillation counting. The quantity of H+/K+-ATPase protein can be determined by methods such as Western blot analysis to calculate the binding stoichiometry (moles of inhibitor per mole of enzyme).[16][17]
-
Reversibility Assay: To test the stability of the covalent bond, isolated microsomes from treated rats are incubated with a reducing agent like glutathione. The amount of radioactivity remaining after incubation indicates the proportion of irreversible binding.[16]
In Vitro H+/K+-ATPase Inhibition Assay Using Gastric Vesicles
This assay measures the direct inhibitory effect of pantoprazole on proton pump activity.
-
Preparation of Vesicles: Vesicles containing the H+/K+-ATPase are prepared from hog or rabbit gastric mucosa. These vesicles are oriented with the cytoplasmic side out.
-
Inducing Acid Transport: The vesicles are incubated in a potassium-rich medium. The addition of ATP initiates the pumping of protons (H+) into the vesicles, creating an acidic intravesicular space.
-
Drug Incubation: Pantoprazole is added to the vesicle suspension. The drug diffuses into the acidic interior, becomes activated, and binds to the pump.
-
Measurement of ATPase Activity: The inhibition of the pump is quantified by measuring the rate of ATP hydrolysis, often through a colorimetric assay that detects the release of inorganic phosphate. A 94% inhibition of ATPase activity was observed with a binding stoichiometry of 3 nmol of pantoprazole per mg of protein.[11]
Cellular Transport Studies Using Caco-2 Cell Monolayers
This protocol assesses the transepithelial transport of pantoprazole and its interaction with efflux pumps like P-glycoprotein (P-gp).
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable filter supports (e.g., Transwell inserts) until they form a polarized monolayer, which serves as a model of the intestinal epithelium.
-
Transport Assay: Pantoprazole is added to either the apical (top) or basolateral (bottom) chamber of the Transwell system.
-
Sample Collection and Analysis: At various time points, samples are taken from the opposite chamber and the concentration of pantoprazole is measured using a suitable analytical method like HPLC.
-
Calculating Permeability: The rate of transport in both directions (apical-to-basolateral and basolateral-to-apical) is calculated. A higher basal-to-apical transport suggests the involvement of an efflux transporter like P-gp.
-
Inhibition Studies: The experiment can be repeated in the presence of known P-gp inhibitors (e.g., valspodar) to confirm if pantoprazole is a substrate. At a concentration of 5 µM, pantoprazole showed greater basal-to-apical transport, and it was also found to be an inhibitor of P-gp with an IC50 value of 17.9 µM for digoxin transport.[18]
Visualizations of Pathways and Processes
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pantoprazole, a new proton-pump inhibitor, has a precise and predictable profile of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pantoprazole - Wikipedia [en.wikipedia.org]
- 15. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes & Protocols: Dissolving Pantoprazole for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Pantoprazole solutions for use in cell culture experiments. Pantoprazole is a proton pump inhibitor that is widely used in research to study its effects on various cellular processes, including gastric acid secretion, cancer cell proliferation, and apoptosis.[1][2][3] Proper dissolution and preparation of Pantoprazole are critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility of Pantoprazole
Pantoprazole is available as a free base and as a sodium salt (Pantoprazole Sodium or Pantoprazole Sodium Sesquihydrate). The solubility of each form differs, which is a key consideration when preparing solutions for cell culture. The following table summarizes the solubility of different forms of Pantoprazole in common laboratory solvents.
| Compound | Solvent | Solubility | Reference |
| Pantoprazole | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (260.84 mM) | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] | |
| Ethanol | ~5 mg/mL | [5] | |
| Water | Insoluble | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] | |
| Pantoprazole Sodium | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (246.70 mM) | [6] |
| Water | 3.85 mg/mL (9.50 mM) | [6] | |
| Pantoprazole Sodium Sesquihydrate | Water | Freely Soluble | [1][2] |
| Ethanol | Soluble | [2] | |
| Methanol | Highly Soluble | [7] | |
| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | [1][8] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Pantoprazole (free base) in DMSO and then dilute it with the aqueous buffer of choice.[5] Hygroscopic DMSO can significantly impact the solubility of the product, so it is advisable to use newly opened DMSO.[4][6]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO (for Pantoprazole free base)
This protocol is suitable for preparing a high-concentration stock solution of Pantoprazole free base, which can be stored for later use.
Materials:
-
Pantoprazole (free base) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptically weigh the desired amount of Pantoprazole powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, dissolve 38.34 mg of Pantoprazole in 1 mL of DMSO).
-
Vortex the solution until the Pantoprazole is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Preparation of a Stock Solution in Saline (for Pantoprazole Sodium)
This protocol is adapted from a method used for treating SGC-7901 cells and is suitable for preparing a fresh stock solution of Pantoprazole Sodium for immediate use.[9]
Materials:
-
Pantoprazole Sodium powder
-
Sterile 0.85% or 0.9% Sodium Chloride (Normal Saline) solution
-
Sterile conical tube
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptically weigh the desired amount of Pantoprazole Sodium powder.
-
Add the appropriate volume of sterile normal saline to achieve the desired concentration (e.g., 5 mg/mL).[9]
-
Vortex thoroughly until the powder is completely dissolved.
-
This solution should be prepared fresh immediately before use in cell culture experiments.[9]
Preparation of Working Solutions for Cell Culture
The final concentration of Pantoprazole used in cell culture experiments typically ranges from µg/mL to µM. The following procedure describes how to dilute the stock solution to the desired working concentration.
Materials:
-
Pantoprazole stock solution (from Protocol 1 or 2)
-
Complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single aliquot of the Pantoprazole stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 20 µg/mL working solution from a 5 mg/mL stock in saline, you would perform a 1:250 dilution (e.g., add 4 µL of stock to 996 µL of cell culture medium).[9]
-
Gently mix the working solution by pipetting up and down.
-
Add the appropriate volume of the working solution to your cell culture plates.
Stability and Storage Recommendations
The stability of Pantoprazole in solution is highly dependent on pH, temperature, and the solvent used.[8][10][11]
-
Aqueous Solutions: Pantoprazole is unstable in acidic conditions.[8][12] Its degradation rate increases as the pH decreases.[8][10] The half-life at pH 5.0 is approximately 2.8 hours, while at pH 7.8 it is about 220 hours.[8] It is recommended not to store aqueous solutions for more than one day.[5]
-
DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of Pantoprazole are stable for several months. Avoid repeated freeze-thaw cycles.
-
Saline Solutions: Solutions of Pantoprazole in 0.9% sodium chloride are more stable than in 5% dextrose in water.[11] At refrigerated temperatures (2-8°C), a 4 mg/mL solution in a polypropylene syringe is stable for 28 days.[13] Diluted solutions (0.4 and 0.8 mg/mL) in PVC minibags stored at 2-8°C are also stable for 28 days.[13]
Visualizations
Experimental Workflow for Pantoprazole Solution Preparation
Caption: Workflow for preparing Pantoprazole stock and working solutions.
Signaling Pathway: Pantoprazole Mechanism of Action
Caption: Pantoprazole inhibits the H+/K+-ATPase proton pump in gastric parietal cells.
References
- 1. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pantoprazole Sodium Sesquihydrate - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijpba.in [ijpba.in]
- 8. banglajol.info [banglajol.info]
- 9. selleckchem.com [selleckchem.com]
- 10. medscape.com [medscape.com]
- 11. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pantoprazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion. It is widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.[1][2] Accurate and reliable quantification of Pantoprazole in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and stability testing.[1][3][4] This application note provides a detailed protocol for the determination of Pantoprazole using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle of the Method
This method utilizes reversed-phase chromatography to separate Pantoprazole from other components in the sample matrix. The separation is achieved on a C18 or C8 stationary phase with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1][5][6][7] Isocratic elution is commonly employed for this analysis. The quantification of Pantoprazole is performed by monitoring the UV absorbance at its maximum wavelength, which is in the range of 280-295 nm.[5][6][8][9][10] The concentration of Pantoprazole in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
Chromatographic Column:
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase is a mixture of phosphate buffer and acetonitrile. The pH of the buffer and the ratio of the organic to aqueous phase should be optimized for best separation. Several successful compositions have been reported:
-
Acetonitrile and Phosphate buffer (pH 8.0) in a ratio of 65:35 v/v.[5]
-
Acetonitrile and Phosphate buffer (pH 7.4) in a ratio of 32:68 v/v.[6]
-
Acetonitrile and Phosphate buffer (pH 7.0) in a ratio of 70:30 v/v.[7]
-
0.01 M Sodium hydrogen phosphate solution and Acetonitrile (pH 7.4) in a ratio of 60:40 v/v.[1][11]
-
Protocol: To prepare a phosphate buffer (e.g., pH 7.4), dissolve an appropriate amount of potassium dihydrogen phosphate in water and adjust the pH with orthophosphoric acid or sodium hydroxide.[6] Filter the buffer and the organic solvent through a 0.45 µm membrane filter before use.[5][6][7] The final mobile phase should be degassed by sonication or helium sparging.[5][6]
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of Pantoprazole reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent. A mixture of 0.01N NaOH and acetonitrile (50:50 v/v) or the mobile phase itself can be used as a diluent.[5][12]
-
Make up the volume to 100 mL with the same solvent to obtain a stock solution of 100 µg/mL. This solution should be stored at 4°C.[13]
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.5 - 50 µg/mL or 5 - 35 µg/mL).[6][8]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of Pantoprazole.
-
3. Sample Preparation
-
Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder at least 10 tablets to get a uniform sample.[6][14]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Pantoprazole and transfer it to a 100 mL volumetric flask.[6]
-
Add about 50 mL of the diluent (e.g., mobile phase) and sonicate for 15 minutes to ensure complete dissolution of the drug.[6]
-
Make up the volume to 100 mL with the diluent to get a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).[14]
-
-
Biological Fluids (Human Plasma):
-
Protein Precipitation: This is a common method for sample clean-up. A typical protocol involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Solid-Phase Extraction (SPE): For higher sensitivity and cleaner samples, SPE can be used.[13]
-
Condition an SPE cartridge (e.g., LiChrolut RP-18) with methanol and then water.
-
Buffer the plasma sample (e.g., with 0.1 M KH₂PO₄, pH 9) and load it onto the cartridge.[13]
-
Wash the cartridge with water to remove interferences.
-
Elute Pantoprazole with a suitable solvent like acetonitrile.[13]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[13]
-
-
Liquid-Liquid Extraction (LLE): This is another effective clean-up technique.[1]
-
4. Chromatographic Analysis
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions and sample solutions.
-
Record the chromatograms and measure the peak areas for Pantoprazole.
Data Presentation
Table 1: Summary of Reported HPLC Methods for Pantoprazole Quantification
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Xterra RP-18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 8.0) (65:35) | 1.0 | 290 | 3.94 | [5] |
| ODS (25 cm x 4.6 mm) | Acetonitrile:Phosphate Buffer (pH 7.4) (32:68) | 1.0 | 280 | 11.38 | [6] |
| Inertsil C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 7.0) (70:30) | 0.8 | 260 | 2.02 | [7] |
| µ-Bondapak C18 | 0.01 M NaH₂PO₄:Acetonitrile (pH 7.4) (60:40) | 1.5 | 285 | 8.4 | [1][11] |
| Hypersil ODS (125 x 4.0 mm, 5 µm) | Gradient of 0.01 M Phosphate Buffer (pH 7) and Acetonitrile | 1.0 | 290 | Not Specified | [2][15][16] |
| C8 (250 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.0):Acetonitrile (70:30) | 2.0 | 290 | Not Specified | [12] |
Table 2: Summary of Method Validation Parameters
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 50 - 300 µg/mL | [5] |
| 0.5 - 50 µg/mL | [6] | |
| 0.1 - 30 µg/mL | [7] | |
| 25 - 4000 ng/mL (in plasma) | [13] | |
| Correlation Coefficient (r²) | > 0.999 | [5][7] |
| > 0.996 | [13] | |
| Limit of Detection (LOD) | 1.80 ng/mL (in plasma) | [7] |
| 0.97 µg/mL | [14] | |
| Limit of Quantification (LOQ) | 5.60 ng/mL (in plasma) | [7] |
| 25.0 ng/mL (in plasma) | [13] | |
| 2.95 µg/mL | [14] | |
| Accuracy (% Recovery) | 99.70 - 101.1% | [5] |
| 99.15 - 101.85% | [7] | |
| Precision (%RSD) | Intra-day: 0.13 - 1.56% | [7] |
| Inter-day: 0.30 - 1.60% | [7] | |
| Intra & Inter-day: 4.2 - 9.3% | [13] |
Visualization
Caption: Workflow for HPLC quantification of Pantoprazole.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. tsijournals.com [tsijournals.com]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. iomcworld.org [iomcworld.org]
- 13. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
Pantoprazole as an Investigational Tool for Proton Pump Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pantoprazole, a selective proton pump inhibitor (PPI), as a tool to investigate the function and inhibition of the gastric H+/K+-ATPase. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into gastric acid secretion and the development of novel anti-secretory agents.
Introduction to Pantoprazole as a Research Tool
Pantoprazole is a substituted benzimidazole derivative that irreversibly inhibits the gastric H+/K+-ATPase, the enzyme responsible for the final step of gastric acid secretion.[1][2][3] Its specificity and potency make it an invaluable tool for studying the physiology and pharmacology of the proton pump. Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[4][5] The activated form, a sulfenamide cation, forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[4][6][[“]] This mechanism of action allows researchers to probe the function of the proton pump and assess the efficacy of other potential inhibitors.
Mechanism of Action and Signaling Pathway
Pantoprazole exerts its inhibitory effect by accumulating in the acidic space of the parietal cell and undergoing an acid-catalyzed conversion to its active form. This active metabolite then covalently binds to cysteine residues, specifically Cys-813 and Cys-822, located in the extracytoplasmic domain of the H+/K+-ATPase.[4][8] This binding event locks the enzyme in a conformation that prevents the transport of H+ ions into the gastric lumen, thereby inhibiting acid secretion.[8] The irreversible nature of this inhibition means that the restoration of acid secretion is dependent on the synthesis of new proton pump units.[1][5]
References
- 1. Inhibition of pentagastrin-induced gastric acid secretion by intravenous pantoprazole: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Pantoprazole Rapidly Controls Gastric Acid Hypersecretion in Patients With Zollinger–Ellison Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pantoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
Application of Pantoprazole in Helicobacter pylori Eradication Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the therapeutic management of Helicobacter pylori infection, a major causative agent of gastritis, peptic ulcer disease, and gastric cancer. Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting suppression of gastric acid secretion.[1][2][3] This elevation of intragastric pH is crucial for effective H. pylori eradication as it enhances the stability and efficacy of co-administered antibiotics and may also exert direct effects on the bacterium.[4][5] These application notes provide a comprehensive overview of the use of pantoprazole in various H. pylori eradication models, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action in H. pylori Eradication
Pantoprazole's role in combating H. pylori is multifaceted:
-
Acid Suppression: By raising gastric pH, pantoprazole creates a more favorable environment for the survival and replication of the acid-sensitive H. pylori, paradoxically making it more susceptible to antibiotics.[5][6] This environment also prevents the degradation of acid-labile antibiotics such as clarithromycin and amoxicillin.
-
Direct Antibacterial Effects: While less potent than traditional antibiotics, some studies suggest that PPIs, including pantoprazole, may have direct inhibitory effects on H. pylori. This can include the inhibition of urease, an essential enzyme for the bacterium's survival in the acidic stomach, and alterations in bacterial morphology from spiral to coccoid forms, which may reduce virulence.[7][8] However, one in vitro study showed that pantoprazole, unlike omeprazole and lansoprazole, did not inhibit H. pylori growth or urease activity.[9]
-
Modulation of Inflammatory Responses: H. pylori infection triggers a cascade of inflammatory responses in the gastric mucosa, often mediated by the transcription factor NF-κB.[7][10] While the direct immunomodulatory effects of pantoprazole in this context are still under investigation, its role in healing the gastric mucosa contributes to resolving inflammation.
Quantitative Data: Efficacy of Pantoprazole-Based Regimens
Pantoprazole is a key component of dual, triple, and quadruple therapy regimens for H. pylori eradication. The following tables summarize the efficacy of various pantoprazole-containing regimens from several clinical studies.
Table 1: Pantoprazole-Based Triple Therapy Eradication Rates
| Regimen (Duration) | Study Population | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |
| Pantoprazole 40mg BID + Clarithromycin 250mg BID + Tinidazole 500mg BID (10 days) | Duodenal ulcer, gastritis | 86% | Not Reported | [9] |
| Pantoprazole 40mg BID + Clarithromycin 500mg BID + Amoxicillin 1g BID (7 days) | Duodenal ulcer | 89% | 82% | [11] |
| Pantoprazole 40mg BID + Clarithromycin 500mg BID + Amoxicillin 1g BID (7 days) | Duodenal ulcer | 94% | Not Reported | [10] |
| Pantoprazole 40mg BID + Clarithromycin 250mg BID + Metronidazole 400mg BID (7 days) | Duodenal ulcer, functional dyspepsia | 90% (Preceded by Pantoprazole) | 87% (Followed by Pantoprazole) | [12] |
| Pantoprazole 40mg BID + Clarithromycin 500mg BID + Metronidazole 500mg BID (7 days) | Peptic ulcer disease | 82-87% | Not Reported | [13][14] |
| Pantoprazole 40mg BID + Clarithromycin 500mg BID + Amoxicillin 1000mg BID (7 days) | Peptic ulcer disease | 71-72% | Not Reported | [13][14] |
| Pantoprazole 40mg BID + Amoxicillin 1g BID + Clarithromycin 500mg BID (7 days) | Non-ulcer dyspepsia | 75.0% | 73.3% | [15] |
| Pantoprazole 40mg BID + Clarithromycin 500mg BID + Metronidazole 500mg BID (7 days) | Duodenal ulcer | 96% | 90% | [16] |
| Pantoprazole 40mg BID + Amoxicillin 1000mg BID + Clarithromycin 500mg BID (7 days) | Duodenal ulcer | 94% | 90% | [16] |
Table 2: Pantoprazole-Based Quadruple and Dual Therapy Eradication Rates
| Regimen (Duration) | Study Population | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |
| Quadruple Therapy | ||||
| Pantoprazole 40mg BID + Bismuth subcitrate QID + Tetracycline QID + Metronidazole TID (7 days) | Not Specified | 82% | Not Reported | [17] |
| Pantoprazole 40mg BID + Bismuth subcitrate BID + Metronidazole TID + Tetracycline BID (7 days) | Non-ulcer dyspepsia | 82.9% | 79.1% | [15] |
| Pantoprazole 40mg BID + Bismuth subcitrate BID + Metronidazole TID + Tetracycline BID (10 days) | Non-ulcer dyspepsia | 90.9% | 88.9% | [15] |
| Dual Therapy | ||||
| Pantoprazole 40mg TID + Amoxicillin 1g TID (14 days) | Elderly patients | 93.0% | 89.3% | [18][19] |
| Pantoprazole 40mg TID + Amoxicillin 1g TID (14 days) | General Population | 72.2% | 68.3% |
Experimental Protocols
In Vitro Models
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Pantoprazole against H. pylori
This protocol is adapted from standard broth microdilution methods.
Materials:
-
H. pylori strain (e.g., ATCC 43504 or clinical isolates)
-
Brucella broth supplemented with 5% fetal bovine serum
-
Pantoprazole sodium salt
-
96-well microtiter plates
-
Microplate reader
-
Incubator with microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C
Procedure:
-
Preparation of H. pylori Inoculum:
-
Culture H. pylori on a suitable agar medium for 48-72 hours under microaerophilic conditions.
-
Harvest the bacterial cells and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in Brucella broth.
-
-
Preparation of Pantoprazole Dilutions:
-
Prepare a stock solution of pantoprazole in sterile distilled water.
-
Perform serial two-fold dilutions of the pantoprazole stock solution in Brucella broth in the 96-well plate to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the pantoprazole dilutions.
-
Include a positive control (bacterial suspension without pantoprazole) and a negative control (broth only).
-
Incubate the plate at 37°C for 72 hours under microaerophilic conditions.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of pantoprazole that completely inhibits visible growth of H. pylori. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: H. pylori Urease Inhibition Assay
This protocol is based on the phenol red method.
Materials:
-
H. pylori whole-cell lysate or purified urease
-
Urea solution
-
Phosphate buffer (pH 6.8)
-
Phenol red solution
-
Pantoprazole sodium salt
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of urea in phosphate buffer.
-
Prepare a stock solution of pantoprazole and serially dilute it to the desired concentrations.
-
-
Urease Inhibition Assay:
-
In a 96-well plate, add the H. pylori urease preparation, pantoprazole at various concentrations, and phosphate buffer.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the urease reaction by adding the urea solution containing phenol red.
-
Monitor the change in absorbance at 560 nm over time. The color change from yellow to pink/red indicates ammonia production due to urease activity.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each pantoprazole concentration compared to a control without the inhibitor.
-
The IC50 value (the concentration of pantoprazole required to inhibit 50% of urease activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Models
Protocol 3: Murine Model of H. pylori Infection and Pantoprazole Treatment
This protocol provides a general framework for evaluating the efficacy of pantoprazole in a mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Mouse-adapted H. pylori strain (e.g., Sydney strain 1, SS1)
-
Brucella broth
-
Pantoprazole
-
Oral gavage needles
Procedure:
-
Infection of Mice:
-
Grow the H. pylori strain in Brucella broth to the mid-logarithmic phase.
-
Inoculate mice via oral gavage with approximately 10^8 CFU of H. pylori in 0.1 mL of broth. Repeat the inoculation for 3 consecutive days to establish a chronic infection.
-
Confirm infection after 2-4 weeks by quantitative culture of stomach homogenates or by the urea breath test.
-
-
Pantoprazole Treatment:
-
Prepare a solution of pantoprazole in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administer pantoprazole to the infected mice via oral gavage at a predetermined dose (e.g., 30 mg/kg/day) for a specified duration (e.g., 7 or 14 days).
-
A control group of infected mice should receive the vehicle only.
-
For combination therapy studies, co-administer antibiotics (e.g., amoxicillin and clarithromycin) with pantoprazole.
-
-
Assessment of Eradication:
-
At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Homogenize the stomach tissue in Brucella broth.
-
Perform serial dilutions of the homogenate and plate on selective agar for H. pylori to determine the bacterial load (CFU/g of stomach tissue).
-
Eradication is defined as the absence of viable H. pylori in the stomach.
-
Histological analysis of the gastric mucosa can also be performed to assess inflammation and tissue damage.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
H. pylori infection of gastric epithelial cells activates several signaling pathways, leading to an inflammatory response and alterations in cell proliferation and apoptosis. A key pathway involves the activation of NF-κB, which upregulates the expression of pro-inflammatory cytokines like IL-8.[2] The H. pylori virulence factor CagA, injected into host cells via a type IV secretion system, can also modulate various signaling cascades.
Below is a diagram illustrating the simplified signaling pathway of H. pylori-induced NF-κB activation.
Caption: H. pylori-induced NF-κB signaling pathway in gastric epithelial cells.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating a pantoprazole-based H. pylori eradication therapy.
Caption: Workflow for a clinical trial of H. pylori eradication therapy.
The diagram below outlines a typical workflow for an in vivo animal study.
Caption: Workflow for an in vivo animal study of H. pylori eradication.
Conclusion
Pantoprazole remains an indispensable component of modern H. pylori eradication strategies. Its potent acid-suppressing activity, favorable safety profile, and potential direct effects on the bacterium contribute to high eradication rates when used in combination with appropriate antibiotics. The protocols and data presented here provide a valuable resource for researchers and clinicians working to optimize treatment regimens and further understand the complex interplay between host, pathogen, and therapeutic intervention in H. pylori infection.
References
- 1. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori infection activates NF-kappa B in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pantoprazole based therapies in Helicobacter pylori eradication: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Helicobacter pylori on gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Negative Effect of Proton-pump Inhibitors (PPIs) on Helicobacter pylori Growth, Morphology, and Urease Test and Recovery after PPI Removal--An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Helicobacter pylori infection activates NF-kappaB signaling pathway to induce iNOS and protect human gastric epithelial cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantoprazole suppresses Helicobacter pylori without affecting cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 12. In vitro assessment of Helicobacter pylori ureases inhibition by honey fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proton pump inhibitor: The dual role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eradication of Helicobacter pylori with pantoprazole and two antibiotics: a comparison of two short-term regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimum inhibitory concentration of various single agents and the effect of their combinations against Helicobacter pylori, as estimated by a fast and simple in vitro assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of pantoprazole and Helicobacter pylori therapy on uninvestigated dyspeptic patients [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wjgnet.com [wjgnet.com]
Application Notes and Protocols for Pantoprazole Administration in Rodent Models of Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the administration and evaluation of pantoprazole in established rodent models of gastric ulcers. Detailed protocols for ulcer induction using ethanol and indomethacin are presented, alongside effective dosage ranges for pantoprazole. The underlying molecular mechanisms of pantoprazole's action and the pathophysiology of gastric ulcers are elucidated through signaling pathway diagrams. This document is intended to serve as a practical resource for researchers investigating novel anti-ulcer therapies and the pharmacology of proton pump inhibitors.
Introduction
Gastric ulcers are a significant clinical problem, and rodent models are indispensable tools for studying their pathophysiology and for the preclinical evaluation of therapeutic agents. Pantoprazole, a proton pump inhibitor (PPI), is a widely used drug for the treatment of acid-related disorders. It irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[1][2] This document outlines detailed protocols for inducing gastric ulcers in rodents and for assessing the gastroprotective effects of pantoprazole.
Data Presentation: Efficacy of Pantoprazole in Rodent Gastric Ulcer Models
The efficacy of pantoprazole varies depending on the ulcer induction method. The following tables summarize the effective doses (ED₅₀) of pantoprazole in different rat models of gastric ulcers.
| Ulcer Model | Species | Pantoprazole Dose (mg/kg) | Efficacy (ED₅₀) | Reference |
| Water-Immersion Restraint Stress (WIRS) | Rat | 0.625, 1.25, 2.5, 5, 10 | 0.78 mg/kg | [3][4] |
| Ethanol-Induced | Rat | 5, 10, 25, 50 | 20.5 mg/kg | [3][4] |
| Pylorus Ligation-Induced | Rat | >50 | Ineffective (>50.0) | [3][4] |
| Mepirizole-Induced Duodenal Ulcer | Rat | 0.3 - 3 | 0.4 mg/kg | [2] |
Table 1: Dose-response of pantoprazole in various rat models of gastric and duodenal ulcers.
| Pantoprazole Dose (mg/kg) | Inhibition of Ulcer Index (%) in WIRS Model | Inhibition of Ulcer Index (%) in Ethanol-Induced Model |
| 0.625 | 55.2 | - |
| 1.25 | 31.1 | - |
| 2.5 | 26.8 | - |
| 5 | 5.5 | 63.1 |
| 10 | 8.6 | 60.5 |
| 25 | - | 47.0 |
| 50 | - | 9.8 |
Table 2: Percentage inhibition of ulcer index by different doses of pantoprazole in WIRS and ethanol-induced ulcer models in rats.[4]
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer in Rats
This model is widely used to screen for gastroprotective agents. Ethanol rapidly induces gastric lesions, characterized by hemorrhagic streaks and mucosal friability.
Materials:
-
Male Wistar rats (180-220 g)
-
Pantoprazole
-
Vehicle (e.g., 1% Carboxymethylcellulose - CMC)
-
Absolute Ethanol
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[4][5]
-
Drug Administration:
-
Ulcer Induction: Administer absolute ethanol (e.g., 1 mL/kg or 5 mL/kg) orally to each rat.[4][7]
-
Sacrifice and Stomach Collection: One hour after ethanol administration, euthanize the animals by a humane method (e.g., cervical dislocation or CO₂ asphyxiation).[4]
-
Ulcer Assessment:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Macroscopically examine the gastric mucosa for ulcers.
-
The severity of the ulcers can be quantified by measuring the length of the lesions (ulcer index) or by using a scoring system.
-
Protocol 2: Indomethacin-Induced Gastric Ulcer in Mice/Rats
Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce gastric ulcers primarily by inhibiting prostaglandin synthesis, which is crucial for mucosal defense.[8]
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats[8]
-
Pantoprazole
-
Vehicle (e.g., 0.5% CMC)
-
Indomethacin
-
5% Sodium Bicarbonate solution
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast the animals for 24 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
Group the animals as described in Protocol 1.
-
Administer pantoprazole or vehicle orally.
-
-
Ulcer Induction:
-
Sacrifice and Stomach Collection: Euthanize the animals 3-6 hours after indomethacin administration.[9]
-
Ulcer Assessment: Follow the same procedure for ulcer assessment as described in Protocol 1.
Signaling Pathways and Mechanisms of Action
Pantoprazole's Mechanism of Action: Proton Pump Inhibition
Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active sulfenamide form. This active form then covalently binds to cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inactivating it. This blocks the final step in gastric acid secretion.
Caption: Pantoprazole's mechanism of action in a gastric parietal cell.
Inflammatory Signaling in Gastric Ulcer Pathogenesis: The NF-κB Pathway
Gastric mucosal injury, for instance by ethanol, triggers an inflammatory cascade. A key player in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to tissue damage.
Caption: The NF-κB signaling pathway in gastric ulcer pathogenesis.
Pro-Healing Signaling in Gastric Ulcers: The VEGF Pathway
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a crucial process for ulcer healing. VEGF binds to its receptor (VEGFR-2) on endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new capillaries in the ulcer bed.
Caption: The VEGF signaling pathway promoting angiogenesis in ulcer healing.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-ulcer effects of a test compound like pantoprazole in a rodent model.
Caption: General experimental workflow for gastric ulcer studies in rodents.
References
- 1. Different antiulcer activities of pantoprazole in stress, alcohol and pylorus ligation-induced ulcer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indomethacin-induced gastric ulcer model [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Measuring the Efficacy of Pantoprazole on Gastric pH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to measure the efficacy of pantoprazole in modulating gastric pH. Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion, and its quantitative assessment is crucial for both clinical and research applications.
Mechanism of Action
Pantoprazole is a substituted benzimidazole derivative that acts as a weak base.[1] It accumulates in the acidic environment of the parietal cell canaliculi in the stomach.[1][2] Within this acidic space, pantoprazole is converted to its active form, a sulfenamide derivative.[1][2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, also known as the gastric proton pump.[1][3][4] This binding irreversibly inhibits the final step of gastric acid production, which is the secretion of H+ ions into the gastric lumen.[3][5] The inhibition of the H+/K+ ATPase pump suppresses both basal and stimulated gastric acid secretion.[4] Because the binding is irreversible, acid secretion can only resume once new proton pumps are synthesized and inserted into the parietal cell membrane, leading to a prolonged duration of action of more than 24 hours.[1][3][5]
Caption: Pantoprazole's mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of pantoprazole on gastric pH from various clinical studies.
Table 1: Dose-Dependent Effect of Oral Pantoprazole on 24-Hour Intragastric pH
| Dose (once daily) | Median 24-h pH (Day 5/7) | % Time pH > 3 (Day 5) | % Time pH > 4 (Day 5) | Reference(s) |
| 10 mg | - | - | - | [6] |
| 20 mg | - | - | - | [6][7] |
| 40 mg | 3.4 | 33% | - | [6][7][[“]][9] |
| 60 mg | 3.5 | 58% | - | [7][[“]] |
| 80 mg | - | - | - | [7] |
| 120 mg | 3.6 | - | - | [9] |
Note: A dose of 40 mg/day is considered optimal, as higher doses (60 mg and 80 mg) did not show a significantly greater effect.[7]
Table 2: Comparative Efficacy of Oral Pantoprazole vs. Other PPIs on 24-Hour Intragastric pH (Day 5)
| Drug | Dose (once daily) | Mean hours pH > 4.0 | Mean 24-h pH | Reference(s) |
| Pantoprazole | 40 mg | 10.1 | 3.48 | [10][11][12] |
| Omeprazole | 20 mg | 11.8 | - | [10][11] |
| Lansoprazole | 30 mg | 11.5 | - | [11] |
| Rabeprazole | 20 mg | 12.1 | 3.66 | [11][12] |
| Esomeprazole | 40 mg | 14.0 | 3.66 | [11][12] |
| Dexlansoprazole | 60 mg | - | 3.98 | [12] |
Note: Pantoprazole 40 mg has been shown to be significantly more effective than omeprazole 20 mg in raising intragastric pH.[10]
Table 3: Effect of Intravenous (IV) Pantoprazole on Gastric pH in Critically Ill Patients
| IV Pantoprazole Dose | Primary Endpoint | Result | Reference(s) |
| 40 mg q24h | % Time gastric pH ≥4.0 | Effective control | [13] |
| 40 mg q12h | % Time gastric pH ≥4.0 | Effective control, matched 80 mg q8h/q12h on day 2 | [13][14] |
| 80 mg q24h | % Time gastric pH ≥4.0 | Effective control | [13] |
| 80 mg q12h | % Time gastric pH ≥4.0 | Greatest % time pH >4 | [13][14] |
| 80 mg q8h | % Time gastric pH ≥4.0 | Greatest % time pH >4 | [13][14] |
| 80 mg bolus, then 8 mg/hr infusion | Peptic ulcer rebleeding | More effective than bolus alone | [15] |
Note: Oral and intravenous administration of 40 mg pantoprazole have been found to be equipotent in increasing 24-hour intragastric pH.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of pantoprazole on gastric pH.
Protocol 1: 24-Hour Ambulatory Intragastric pH Monitoring
This protocol is designed to continuously measure the acidity in the stomach over a 24-hour period to determine the effect of pantoprazole.
1. Study Design:
-
A randomized, crossover design is often employed, where each subject serves as their own control.[6][10]
-
A baseline 24-hour pH recording is taken without any drug administration.[6]
-
This is followed by treatment periods with different doses of pantoprazole (e.g., 10 mg, 20 mg, 40 mg) or a comparator drug, with a washout period of at least two weeks between each treatment phase.[6][16]
-
The drug is typically administered once daily in the morning before breakfast for a period of 5 to 7 days to reach steady-state.[7][10]
-
The 24-hour pH monitoring is performed on the last day of each treatment period.[6]
2. Subject Preparation:
-
Healthy volunteers or patients with acid-related disorders (e.g., GERD) are recruited.[6][11]
-
Subjects should be negative for H. pylori infection, as this can influence the efficacy of pantoprazole.[9][17]
-
Subjects should refrain from using any other medications that could affect gastric pH for a specified period before and during the study.
3. pH Monitoring Procedure:
-
A pH monitoring catheter with a glass or antimony electrode is calibrated using standard buffer solutions at pH 7.0 and pH 1.0.
-
The catheter is passed transnasally into the stomach, with the tip positioned approximately 10 cm below the lower esophageal sphincter.
-
The catheter is connected to a portable data logger that records the gastric pH at regular intervals (e.g., every 4-6 seconds) for 24 hours.
-
Subjects are instructed to maintain their normal daily activities and diet and to record meal times, supine periods, and any symptoms in a diary.
4. Data Analysis:
-
The primary endpoints typically include:
-
Data is often analyzed separately for daytime (e.g., 08:00-22:00) and nighttime (e.g., 22:00-08:00) periods.[6][10]
-
Statistical analysis is performed to compare the pH parameters between baseline and the different treatment periods.
Caption: Experimental workflow for gastric pH studies.
Protocol 2: Endoscopic Gastric pH Measurement
This protocol provides a real-time, point measurement of gastric pH during an endoscopic procedure.
1. Equipment:
-
A standard endoscope.
-
An endoscopic adjunct device for real-time pH measurement (e.g., EndoFaster), which is connected between the endoscope and the suction system.[18]
2. Procedure:
-
The patient undergoes a standard upper gastrointestinal endoscopy.
-
During the inspection of the stomach, a sample of gastric juice (minimum 2.5 ml) is suctioned through the endoscope's working channel.[18]
-
The adjunct device analyzes the suctioned gastric juice and provides a real-time reading of the gastric pH.[18]
-
If a real-time measurement is not possible (e.g., due to food debris), a sample of gastric juice is collected and the pH is measured at the bedside immediately after the procedure using the device or a benchtop pH meter.[18]
3. Application:
-
This method can be used to assess the pharmacological response to PPIs in patients undergoing endoscopy for symptoms of GERD.[18]
-
A single gastric pH measurement can help to identify suboptimal acid suppression and can be used to triage patients for further 24-hour pH-impedance testing.[18]
These protocols provide a framework for the robust and reliable measurement of the efficacy of pantoprazole on gastric pH. Adherence to standardized methodologies is essential for generating comparable and clinically meaningful data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 3. Pantoprazole - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dose-dependent control of intragastric pH by pantoprazole, 10, 20 or 40 mg, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pantoprazole on 24-h intragastric pH and serum gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Intragastric pH and serum gastrin during administration of different doses of pantoprazole in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 10. Twenty-four-hour intragastric pH profiles and pharmacokinetics following single and repeated oral administration of the proton pump inhibitor pantoprazole in comparison to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 12. researchgate.net [researchgate.net]
- 13. Intermittent intravenous pantoprazole and continuous cimetidine infusion: effect on gastric pH control in critically ill patients at risk of developing stress-related mucosal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A clinical guide to using intravenous proton-pump inhibitors in reflux and peptic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Endoscopic measurement of gastric pH is associated with persistent acid reflux in patients treated with proton pump inhibitors for gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Long-Term Pantoprazole Administration Studies
Introduction
Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3] While highly effective for treating acid-related disorders, its long-term use has been associated with potential side effects, including an increased risk of bone fractures, vitamin and mineral deficiencies (e.g., B12, magnesium), and histological changes in the gastric mucosa.[4][5][6][7] Therefore, robust preclinical experimental designs are crucial to investigate the safety and physiological impact of chronic Pantoprazole administration.
This document provides a detailed framework and protocols for designing and conducting long-term Pantoprazole studies in a research setting, focusing on key safety and efficacy endpoints.
Pantoprazole's Mechanism of Action
Pantoprazole is administered as an inactive prodrug.[8] After absorption, it accumulates in the acidic environment of the parietal cell canaliculus, where it is converted to its active sulfenamide form.[9] This active form then covalently binds to cysteine residues on the H+/K+ ATPase enzyme, irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[1][8] Because the binding is irreversible, acid production can only resume after new proton pumps are synthesized.[2][3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pantoprazole - Wikipedia [en.wikipedia.org]
- 4. Side effects of pantoprazole - NHS [nhs.uk]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Review of the Long-Term Effects of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pantoprazole Instability in Acidic Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of pantoprazole in acidic cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my pantoprazole solution precipitating when added to the cell culture medium?
A1: Pantoprazole is a weak base with a pKa of approximately 4.0 and exhibits pH-dependent stability. Its solubility decreases as the pH of the solution approaches its pKa. Standard cell culture media, although buffered to a physiological pH of around 7.4, can experience localized drops in pH due to cellular metabolism producing lactic acid and CO2. This acidification can cause pantoprazole to become less soluble and precipitate out of the solution. Additionally, if a concentrated, unbuffered pantoprazole stock solution is added directly to the media, the localized acidic microenvironment can also induce precipitation.
Q2: How does the pH of the cell culture medium affect the stability and activity of pantoprazole?
A2: The stability of pantoprazole in an aqueous solution is highly dependent on the pH. The rate of degradation increases as the pH decreases.[1] At a physiological pH of 7.4, pantoprazole is relatively stable. However, in acidic conditions (pH < 4.0), it undergoes a rapid acid-catalyzed rearrangement to its active, protonated tetracyclic sulfonamide form.[1] While this activation is necessary for its therapeutic effect of inhibiting proton pumps in the stomach, in a cell culture setting, this rapid degradation can lead to a loss of the parent compound, inconsistent experimental results, and potential off-target effects from the degradation products.
Q3: Can I prepare a stock solution of pantoprazole in water?
A3: It is not recommended to prepare a stock solution of pantoprazole in water alone due to its limited aqueous solubility and pH-dependent instability. Pantoprazole is sparingly soluble in aqueous buffers.[2] For cell culture experiments, it is best to first dissolve pantoprazole in an organic solvent like DMSO to create a high-concentration stock solution.[2] This stock can then be diluted to the final working concentration in the cell culture medium or a buffered solution immediately before use.
Q4: What is the recommended method for preparing a pantoprazole stock solution for cell culture experiments?
A4: The recommended method is to prepare a concentrated stock solution in 100% DMSO. Pantoprazole is soluble in DMSO at approximately 30 mg/mL.[2] This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the stock solution can be stable for up to 6 months.[3]
Q5: How can I improve the stability of pantoprazole in my cell culture experiments?
A5: To improve stability, it is crucial to maintain the pH of the cell culture medium within the optimal physiological range (typically 7.2-7.4). Here are a few strategies:
-
Use a Buffered Diluent: Before adding pantoprazole to your cells, dilute the DMSO stock solution in a buffered solution, such as phosphate-buffered saline (PBS) at pH 7.2, to an intermediate concentration.[2]
-
Supplement with HEPES: Consider using a cell culture medium supplemented with a non-volatile buffer like HEPES (10-25 mM). HEPES can help maintain a stable pH even with high rates of cellular metabolism.
-
Frequent Media Changes: For long-term experiments, frequent replacement of the cell culture medium can help to remove metabolic byproducts that lower the pH and replenish the buffer capacity.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of pantoprazole from your frozen stock for each experiment to ensure consistent potency. Aqueous solutions of pantoprazole are not recommended for storage for more than one day.[2]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Wells After Adding Pantoprazole
-
Possible Cause 1: Localized pH Drop.
-
Solution: Avoid adding a highly concentrated DMSO stock directly to the cell culture medium. Prepare an intermediate dilution of the pantoprazole stock in a buffered solution (e.g., sterile PBS, pH 7.2) before adding it to the final culture volume. This will help to mitigate a sharp local drop in pH upon addition.
-
-
Possible Cause 2: High Final Concentration of Pantoprazole.
-
Solution: Pantoprazole has limited solubility in aqueous solutions, approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[2] Ensure that your final working concentration does not exceed its solubility limit in the cell culture medium. If a high concentration is required, you may need to adjust the final DMSO concentration in your culture, being mindful of potential solvent toxicity to your cells.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Some components of serum-containing media can interact with drugs and cause precipitation. If you observe precipitation, try preparing the pantoprazole working solution in a serum-free medium first, and then add it to your cells.
-
Issue 2: Inconsistent or No Effect of Pantoprazole in Experiments
-
Possible Cause 1: Degradation of Pantoprazole due to Acidic Media.
-
Solution: Monitor the pH of your cell culture medium throughout the experiment, especially with highly metabolic cell lines. If the pH drops significantly below 7.0, consider increasing the buffering capacity of your medium with HEPES or performing more frequent media changes.
-
-
Possible Cause 2: Degradation of Stock Solution.
-
Solution: Ensure that your pantoprazole stock solution in DMSO is stored properly in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[3]
-
-
Possible Cause 3: Incorrect Preparation of Working Solution.
-
Solution: Always prepare fresh working solutions of pantoprazole for each experiment. Do not store diluted aqueous solutions of pantoprazole, as its stability is significantly reduced.[2]
-
Data Presentation
Table 1: pH-Dependent Stability of Pantoprazole
| pH | Half-life (t½) | Conditions |
| 5.0 | ~2.8 hours | Ambient temperature |
| 7.8 | ~220 hours | Ambient temperature |
| 7.4 | Stable | Pantoprazole in phosphate buffer was stable for up to 6 hours with less than 5% degradation. The half-life of degradation was 124 hours. |
Data synthesized from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Preparation of Pantoprazole Stock and Working Solutions for Cell Culture
-
Preparation of 30 mg/mL Stock Solution in DMSO:
-
Weigh out the desired amount of pantoprazole powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to achieve a final concentration of 30 mg/mL.[2]
-
Vortex thoroughly until the pantoprazole is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
-
Preparation of Working Solution for Cell Treatment:
-
Thaw a single aliquot of the pantoprazole stock solution at room temperature.
-
Immediately before treating the cells, dilute the stock solution to the desired final concentration in pre-warmed, sterile cell culture medium or a buffered solution like PBS (pH 7.2).
-
For example, to prepare a 100 µM working solution from a 30 mg/mL stock (molar mass of pantoprazole is 383.37 g/mol ), you would perform a serial dilution.
-
Mix the working solution gently by pipetting up and down.
-
Add the appropriate volume of the working solution to your cell culture wells.
-
Protocol 2: General Workflow for Assessing Pantoprazole's Effect on Cell Viability (MTS Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Pantoprazole Treatment:
-
Prepare a series of pantoprazole working solutions at different concentrations in your cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of pantoprazole. Include a vehicle control (medium with the same concentration of DMSO used for the highest pantoprazole concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
References
Technical Support Center: Improving Pantoprazole Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of pantoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability for pantoprazole?
A1: The primary challenges are pantoprazole's inherent chemical instability in acidic environments and its extensive first-pass metabolism in the liver.[1] Pantoprazole is a proton pump inhibitor (PPI) that rapidly degrades at low pH, such as in the stomach.[2][3][4] To be effective, it must pass through the stomach intact and be absorbed in the more alkaline environment of the small intestine. Commercially, this is achieved with an enteric coating, which is not feasible for many experimental formulations in animal studies.[3]
Q2: What are the most common formulation strategies being investigated to improve pantoprazole's bioavailability in animal models?
A2: Researchers are primarily focusing on advanced drug delivery systems that protect the drug from stomach acid and enhance its absorption. Key strategies include:
-
Nanoformulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).[5][6][7] These systems encapsulate the drug in lipid-based carriers, improving solubility and protecting it from degradation.
-
Mucoadhesive Systems: Formulations like mucoadhesive microspheres or microbeads are designed to adhere to the mucosal lining of the intestine.[8][9] This increases the residence time of the drug at the absorption site, allowing for more efficient uptake.[8][9]
-
Alkaline Suspensions: A straightforward method involves administering pantoprazole suspended in an alkaline solution, such as sodium bicarbonate, to neutralize stomach acid temporarily.[10][11]
Q3: Which animal models are most commonly used for pantoprazole bioavailability studies?
A3: Rats are the most frequently used model for oral bioavailability and pharmacokinetic studies due to their well-characterized physiology and ease of handling.[12][13][14] Other models cited in the literature include rabbits[15][16], dogs[17], sheep[18], and calves[19], often for veterinary-specific research or to explore inter-species metabolic differences.
Troubleshooting Guides
Issue 1: Low or Highly Variable Plasma Concentrations After Oral Gavage
Q: We are administering a simple suspension of pantoprazole in water to rats via oral gavage and observing very low and inconsistent plasma levels. What is going wrong?
A: This is a common issue stemming from pantoprazole's acid lability. Administering it in a non-protective vehicle like water exposes it to the highly acidic environment of the rat stomach (pH ~1-3), where it rapidly degrades before it can reach the small intestine for absorption.[4]
Troubleshooting Steps:
-
Vehicle Modification: The simplest solution is to change the vehicle. Compounding the pantoprazole powder into an 8.4% sodium bicarbonate solution can provide sufficient acid-neutralizing capacity to protect the drug during its transit through the stomach.[2][10]
-
Enteric-Coated Formulations: If your experimental design allows, consider developing enteric-coated microparticles or granules. Polymers like Eudragit® L100 or S100 are commonly used as they dissolve only at a pH above 6.0, releasing the drug in the intestine.[20][21]
-
Lipid-Based Formulations: Encapsulating pantoprazole in a lipid-based system like a Self-Nanoemulsifying Drug Delivery System (SNEDDS) can protect it from the gastric environment and enhance its absorption.[6][22]
-
Fasting Protocol: Ensure a consistent and adequate fasting period for the animals (typically overnight) before dosing. The presence of food can alter gastric pH and emptying time, leading to high variability in absorption.[10]
Issue 2: Poor Physical Stability of Nanoformulations
Q: Our Solid Lipid Nanoparticle (SLN) formulation for pantoprazole shows particle aggregation and drug leakage upon storage. How can we improve its stability?
A: The physical stability of lipid nanoparticles is a critical factor for reproducible results. Aggregation and drug expulsion are often related to lipid crystallization, insufficient surfactant stabilization, or improper storage.
Troubleshooting Steps:
-
Lipid Matrix Composition: Use a blend of solid and liquid lipids to create Nanostructured Lipid Carriers (NLCs). The less-ordered crystalline structure of NLCs compared to SLNs can accommodate more drug and reduce the likelihood of drug expulsion during storage.[23]
-
Surfactant/Co-surfactant Optimization: The choice and concentration of surfactants are crucial. Ensure the surfactant concentration is sufficient to cover the surface of the nanoparticles and provide steric or electrostatic stabilization. Experiment with different surfactants or add a co-surfactant to improve the stability of the interface.
-
Incorporate Cryoprotectants: If you are freeze-drying (lyophilizing) your nanoformulation for long-term storage, the addition of cryoprotectants like trehalose or mannitol is essential to prevent particle aggregation during the freezing and drying processes.
-
Storage Conditions: Store lipid nanoparticle formulations at refrigerated temperatures (2-8°C) unless stability studies have confirmed their stability at room temperature. Avoid freeze-thaw cycles for liquid dispersions, as this can induce aggregation.[24]
Issue 3: Difficulty in Quantifying Pantoprazole in Plasma Samples
Q: We are struggling with our bioanalytical method. There is high background noise and poor recovery of pantoprazole from plasma samples. What can we do?
A: Accurate quantification of pantoprazole requires a sensitive, selective, and validated bioanalytical method, typically HPLC-UV or LC-MS/MS.[25][26] Poor recovery and noise often stem from sample preparation and handling.
Troubleshooting Steps:
-
Sample Stabilization: Pantoprazole is unstable in acidic conditions, which can be induced by the sample collection or preparation process. Ensure blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at a low temperature to separate the plasma. Store plasma at -80°C until analysis.
-
Extraction Method:
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile or methanol are commonly used. While effective, it may not remove all matrix interferences.[25]
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner extract, reducing matrix effects and improving sensitivity.[27] This is highly recommended if you are encountering significant interference with PPT.
-
-
Chromatographic Conditions:
-
Mobile Phase pH: Ensure the pH of the mobile phase is neutral or slightly alkaline (e.g., pH 7.0-7.5) to maintain the stability of pantoprazole during the HPLC run.[26]
-
Column Selection: A C18 column is standard for pantoprazole analysis.[26]
-
Internal Standard (IS): Always use an internal standard (e.g., omeprazole, lansoprazole) to account for variability in extraction and injection.[28]
-
-
Detection Wavelength: The optimal UV detection wavelength for pantoprazole is around 290 nm.[26][29]
Quantitative Data Summary
The tables below summarize pharmacokinetic data from various animal studies, comparing novel formulations against conventional delivery methods.
Table 1: Pharmacokinetic Parameters of Pantoprazole Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Animal Model | Reference |
| Oral Suspension | 10 | 1,254 | 2.0 | 3,456 | 100% (Control) | Wistar Rats | - |
| SLNs | 10 | 2,876 | 1.5 | 8,987 | ~260% | Wistar Rats | Fictional Example |
| SNEDDS | 10 | 3,450 | 1.0 | 10,120 | ~293% | Sprague-Dawley Rats | Fictional Example |
| Mucoadhesive Microspheres | 10 | 2,100 | 3.0 | 9,540 | ~276% | Wistar Rats | Fictional Example |
Note: Data in this table is representative and compiled for illustrative purposes based on typical improvements seen in literature.
Table 2: Pharmacokinetic Parameters of Pantoprazole in Various Animal Species
| Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |
| Rabbits | Oral (Effervescent Granules) | - | 1853.4 | 1.08 | 1.15 | - | [15][30] |
| Sheep | IV | 1.0 | - | - | 3.29 | 100% | [18] |
| Sheep | SC | 1.0 | 2604 | 0.55 | 2.48 | 83.33% | [18] |
| Calves (Neonatal) | IV | 1.0 | - | - | 2.81 | 100% | [19] |
| Dogs | Oral (Enteric Capsule) | 40 mg (total) | 5825 | 2.06 | 0.92 | 95.4% (relative) | [17] |
| Alpacas | IV | 1.0 | - | - | 0.047 | 100% | [31] |
| Alpacas | SC | 2.0 | - | - | - | 115% | [31] |
Experimental Protocols
Protocol 1: Preparation of Pantoprazole (2 mg/mL) in Sodium Bicarbonate for Oral Gavage
-
Materials: Pantoprazole sodium powder, Sodium Bicarbonate (NaHCO₃), Sterile Water for Irrigation, USP.
-
Calculation: To prepare a 2 mg/mL suspension in 8.4% w/v sodium bicarbonate, calculate the required amounts. For 10 mL of final suspension: 20 mg of pantoprazole and 0.84 g of NaHCO₃.
-
Preparation: a. Weigh 840 mg of sodium bicarbonate powder and transfer it to a clean beaker or bottle. b. Add approximately 8 mL of sterile water and stir with a magnetic stirrer until the sodium bicarbonate is fully dissolved. c. Weigh 20 mg of pantoprazole sodium powder. d. Slowly add the pantoprazole powder to the stirring sodium bicarbonate solution. A suspension will form. e. Continue stirring for 10-15 minutes to ensure homogeneity. f. Add sterile water to bring the final volume to 10 mL and mix well.
-
Administration: This formulation should be prepared fresh before each experiment and administered immediately. Use a magnetic stirrer to keep the suspension uniform during dosing.
Protocol 2: General In Vivo Bioavailability Study in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week.
-
Grouping: Divide rats into groups (n=6 per group), e.g., Control (Vehicle), Reference Formulation (e.g., commercial suspension), and Test Formulation(s).
-
Fasting: Fast animals for 12 hours overnight prior to dosing, with free access to water.
-
Dosing: Administer the respective formulations via oral gavage at a consistent dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.
-
Blood Sampling: a. Collect blood samples (~200 µL) from the tail vein or saphenous vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect samples into heparinized or EDTA-coated microcentrifuge tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, clearly labeled tubes and store at -80°C until bioanalysis.
-
Data Analysis: Quantify pantoprazole concentration in plasma samples using a validated LC-MS/MS or HPLC method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for a typical oral bioavailability study of pantoprazole in rats.
References
- 1. Bioequivalence Study of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Pantoprazole [medscape.com]
- 3. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. ijmps.org [ijmps.org]
- 10. researchgate.net [researchgate.net]
- 11. Oral bioavailability of pantoprazole suspended in sodium bicarbonate solution. [vivo.health.unm.edu]
- 12. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 19. Frontiers | Pharmacokinetics and Tissue Levels of Pantoprazole in Neonatal Calves After Intravenous Administration [frontiersin.org]
- 20. Pantoprazole Sodium Loaded Microballoons for the Systemic Approach: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation of enteric coated microspheres containing pantoprazole | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 22. iosrphr.org [iosrphr.org]
- 23. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes [cjhp-online.ca]
- 25. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. trace.tennessee.edu [trace.tennessee.edu]
- 27. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | A Retrospective Clinical Investigation of the Safety and Adverse Effects of Pantoprazole in Hospitalized Ruminants [frontiersin.org]
Troubleshooting Pantoprazole crystallization in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pantoprazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the crystallization of pantoprazole in stock solutions.
Troubleshooting Guide: Pantoprazole Crystallization
Q1: My pantoprazole stock solution in DMSO crystallized after storage at -20°C. What could be the cause and how can I fix it?
Crystallization of pantoprazole in DMSO stock solutions upon storage at low temperatures is a common issue that can be attributed to several factors:
-
Concentration: The concentration of your stock solution may be too high for stable storage at -20°C. While pantoprazole is soluble in DMSO at room temperature, its solubility can decrease significantly at lower temperatures, leading to precipitation.
-
Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of even small amounts of water can reduce the solubility of pantoprazole and promote crystallization, especially at low temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can facilitate crystal formation. It is always recommended to aliquot your stock solution into single-use volumes.
To resolve this issue, you can try the following:
-
Gentle Warming: Warm the vial in a water bath at 37°C for a short period. Gently swirl the vial to aid in redissolving the crystals. Do not use high heat, as this can degrade the pantoprazole.
-
Sonication: If gentle warming is not sufficient, you can sonicate the vial in a bath sonicator for a few minutes to help break up the crystals and facilitate dissolution.
-
Solvent Addition: If the crystals persist, you can add a small amount of fresh, anhydrous DMSO to the vial to decrease the concentration and aid in solubilization. Be sure to recalculate the final concentration of your stock solution.
To prevent crystallization in the future, consider preparing your stock solution at a slightly lower concentration and ensure you are using anhydrous DMSO in a low-humidity environment.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing pantoprazole stock solutions for in vitro experiments?
For in vitro research, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing pantoprazole stock solutions due to its high solubility.[1] Ethanol can also be used, but the solubility is lower.[1] For aqueous solutions, it is important to note that pantoprazole is sparingly soluble and its stability is pH-dependent.[1][2]
Q3: What is the solubility of pantoprazole in common solvents?
The solubility of pantoprazole varies depending on the solvent. The following table summarizes the approximate solubility at room temperature.
| Solvent | Solubility |
| DMSO | ~30 mg/mL[1] |
| DMF | ~30 mg/mL[1] |
| Ethanol | ~5 mg/mL[1] |
| Water | Sparingly soluble[2] |
| Phosphate Buffer (pH 6.8) | Freely soluble[2] |
Q4: How should I store my pantoprazole stock solutions?
For long-term storage, it is recommended to store pantoprazole stock solutions in DMSO at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can lead to crystallization and degradation, you should aliquot the stock solution into smaller, single-use vials.[3][4] Aqueous solutions of pantoprazole are not recommended for long-term storage and should ideally be prepared fresh.[1]
Q5: My pantoprazole precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous medium. To prevent precipitation, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the buffer and mix well. Then, add this intermediate dilution to the rest of the buffer.
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your experimental medium (e.g., 0.5% instead of 0.1%) can help keep the pantoprazole in solution. However, be mindful of the potential effects of DMSO on your specific cell line or assay.
-
Warm the Buffer: Gently warming your aqueous buffer before adding the pantoprazole stock can sometimes help to maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a Stable Pantoprazole Stock Solution in DMSO
This protocol describes the preparation of a 10 mM pantoprazole stock solution in DMSO.
Materials:
-
Pantoprazole (free base or sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the appropriate amount of pantoprazole. For a 10 mM stock solution, you will need 3.834 mg of pantoprazole (MW: 383.37 g/mol ) for every 1 mL of DMSO. If using the sodium salt, adjust the mass accordingly.
-
Add the weighed pantoprazole to a sterile tube.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution until the pantoprazole is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Redissolving Crystallized Pantoprazole Stock Solution
This protocol provides a method for safely redissolving pantoprazole that has crystallized out of a DMSO stock solution.
Materials:
-
Crystallized pantoprazole stock solution
-
Water bath set to 37°C
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Retrieve the vial containing the crystallized pantoprazole stock solution from storage.
-
Place the vial in a 37°C water bath.
-
Allow the solution to warm for 5-10 minutes, gently swirling the vial periodically.
-
Once the solution has warmed, vortex it for 30-60 seconds.
-
If crystals are still visible, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure all crystals have dissolved.
-
Once the solution is clear, it is ready for use. It is recommended to use the redissolved solution immediately and avoid re-freezing if possible.
Visualizations
Caption: Workflow for preparing and troubleshooting pantoprazole stock solutions.
Caption: Pantoprazole's mechanism of action as a proton pump inhibitor.
References
Technical Support Center: Pantoprazole In-Vitro Experimentation
Welcome to the technical support center for utilizing pantoprazole in in-vitro research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for pantoprazole in an in-vitro setting?
Pantoprazole is a proton pump inhibitor (PPI) that acts as a prodrug.[1] It requires an acidic environment (pH < 4) to undergo a chemical rearrangement into its active form, a cyclic sulfenamide.[1][2] This active molecule then forms irreversible covalent disulfide bonds with cysteine residues (specifically Cys813 and Cys822) on the H+/K+-ATPase enzyme, also known as the proton pump.[1][3] This binding inactivates the pump, preventing the transport of H+ ions and effectively inhibiting acid secretion.[3][4][5]
Q2: My pantoprazole treatment shows no effect. What is the most common reason for experimental failure?
The most frequent issue is the lack of drug activation. Pantoprazole is inactive at neutral pH.[1] For the drug to inhibit the proton pump, it must first be exposed to a highly acidic environment to be converted into its active sulfenamide form.[1][6] If your cell culture medium or buffer system is at a neutral pH (e.g., 7.4), the drug will not be activated, and you will not observe an inhibitory effect on the H+/K+-ATPase.
Q3: How do I properly activate pantoprazole for my experiment?
To activate pantoprazole, the pH of the drug solution should be lowered prior to its addition to the experimental system. One documented method involves treating the pantoprazole stock solution with HCl (e.g., 0.1 M or 1 M) to adjust the pH to approximately 4.0.[6][7][8] This acidified, active form should then be added to the assay to achieve the final desired concentration. Always measure the final pH of your experimental medium after adding the activated pantoprazole, as it may be altered.
Q4: What is the stability of pantoprazole in solution?
Pantoprazole's stability is highly dependent on pH. The rate of degradation increases as the pH decreases.[2][9] It is relatively stable in alkaline solutions (a reconstituted solution for injection has a pH of 9.0-10.5) but will degrade in acidic conditions.[9] Stock solutions reconstituted in 0.9% NaCl (4 mg/mL) or D5W should be used within the timeframes established by stability studies, which can range from a few hours at room temperature to several days or weeks under refrigeration, depending on the concentration and container.[10][11] It is crucial to prepare solutions fresh and consider the pH of your culture medium over long-term incubation experiments (24-48 hours).
Q5: What concentration of pantoprazole should I use?
The effective concentration of pantoprazole varies significantly depending on the cell type, experimental model, and biological question. A dose-response experiment is always recommended. Concentrations reported in the literature range from nanomolar to micromolar. For example, effects on human sperm motility were seen at concentrations above 10 nM[12], while concentrations of 50-150 µM were used to elicit a response in rat tissue preparations.[7][13]
Data Presentation: Effective Concentrations In-Vitro
The following tables summarize pantoprazole concentrations used in various published in-vitro studies. These values should be used as a starting point for designing your own dose-response experiments.
Table 1: Pantoprazole Concentrations in Cell-Based Assays
| Cell Type/Line | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| Human Osteoclasts | 0.1 - 10 µg/mL | Every other day for 7 days | Decreased cell viability and function | [14] |
| Human PBMCs | 75 µM | 24 - 48 hours | Suppressed T cell response | [15] |
| JB6 Cl41 / HCT 116 | 100 µM | Up to 24 hours | Inhibition of TOPK kinase activity | [16] |
| SH-SY5Y Neuroblastoma | 1 - 1000 µM | 24 hours | No cytotoxicity alone; enhanced cisplatin effect | [17] |
| Gastric Cancer (SGC-7901, HGC-27) | Not specified | Not specified | Reduced CSC markers and chemoresistance | [18] |
| Human Spermatozoa | 0.01 - 1 µM | Not specified | Decreased sperm motility and capacitation | [12] |
Table 2: Pantoprazole Concentrations in Tissue and Vesicle Assays
| Experimental System | Concentration Range | Assay Condition | Observed Effect | Citation(s) |
| Rat Lower Esophageal Sphincter | 5 - 150 µM | Pre-contracted tissue | Dose-dependent relaxation | [6][7][13] |
| Porcine Gastric Membrane Vesicles | IC50: 6.8 µM | Acidic interior | Inhibition of H+/K+-ATPase activity | [19] |
Experimental Protocols & Troubleshooting
Protocol: General Method for Determining Optimal Pantoprazole Dosage
This protocol outlines a general workflow for testing pantoprazole's efficacy on a target, such as inhibiting proliferation in a cancer cell line that expresses a proton pump.
-
Stock Solution Preparation:
-
Dissolve pantoprazole sodium in an appropriate solvent (e.g., sterile water or DMSO). Refer to the manufacturer's instructions.
-
Store aliquots at -20°C or -80°C, protected from light. Stability in DMSO may differ from aqueous solutions.
-
-
Drug Activation (Crucial Step):
-
Thaw a stock solution aliquot.
-
Immediately before use, dilute the stock into an acidic buffer (e.g., saline or PBS) and adjust the pH to ~4.0 using sterile HCl. This is your activated working solution.
-
Note: The stability of this activated form is limited. Use it immediately.
-
-
Dose-Response Experiment:
-
Plate cells (e.g., human gastric cancer cells) at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the activated pantoprazole working solution in your complete cell culture medium. Suggested starting range: 1 µM to 250 µM.
-
Include a "vehicle control" where you add the acidified buffer without pantoprazole to control for any pH effects on the cells. Also include an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of pantoprazole or vehicle.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement:
-
Assess the experimental endpoint. For anti-proliferative effects, a cell viability assay like MTT or XTT is appropriate.[17]
-
Read the results using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 (the concentration at which 50% of the biological effect is observed).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect or very high IC50 | 1. Drug Inactivity: Pantoprazole was not activated by acidification. | Ensure the pH of your working solution is adjusted to < 4.0 immediately before adding it to the cells.[6][7] |
| 2. Drug Degradation: Stock solution stored improperly or for too long; activated drug degraded before reaching the target. | Prepare fresh stock solutions. Use the activated form immediately. Check literature for stability in your specific medium and conditions.[2][10] | |
| 3. Target Not Present: The cell line does not express the H+/K+-ATPase or a susceptible V-ATPase. | Confirm target expression using qPCR or Western blot. Choose a positive control cell line known to be sensitive to PPIs. | |
| High variability between replicates | 1. Inconsistent pH: The pH of the medium varies across wells after adding the activated drug. | Ensure thorough but gentle mixing when adding the drug. Prepare a master mix for each concentration to add to replicate wells. |
| 2. Cell Health: Cells were unhealthy or inconsistently plated. | Use cells with low passage numbers and ensure even cell seeding. Visually inspect plates for monolayer confluence before treatment. | |
| Vehicle control shows toxicity | 1. Excessive Acidity: The amount of acid added to activate the drug and added to the vehicle control is lowering the final culture pH to a toxic level. | Use a more concentrated acid for pH adjustment to minimize the volume added. Perform a preliminary test to determine the pH tolerance of your cell line. Buffer your culture medium appropriately if possible. |
Visualizations: Pathways and Workflows
References
- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. In vitro effect of pantoprazole on lower esophageal sphincter tone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. endorama.gr [endorama.gr]
- 13. In vitro effect of pantoprazole on lower esophageal sphincter tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proton-Pump Inhibitors Suppress T Cell Response by Shifting Intracellular Zinc Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. msjonline.org [msjonline.org]
- 18. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Pantoprazole during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pantoprazole during sample preparation.
Troubleshooting Guides
Issue: Rapid Degradation of Pantoprazole in Acidic Solutions
-
Symptom: You observe a rapid loss of pantoprazole concentration, often accompanied by a color change (e.g., turning yellow), when preparing samples in acidic conditions.[1][2]
-
Cause: Pantoprazole is a proton-pump inhibitor that is inherently acid-labile.[3] It undergoes rapid degradation in acidic environments to form various degradation products, including sulfones and sulfides.[4][5] In 1 M HCl or 0.1 M HCl, pantoprazole can degrade almost completely within 10 minutes.[1]
-
Solution:
-
pH Adjustment: Maintain the pH of your sample solution in a neutral to alkaline range (pH > 7.0).[2][3][6] The stability of pantoprazole in aqueous solutions is pH-dependent, with the rate of degradation increasing as the pH decreases.[3]
-
Use of Alkaline Buffers: For preparing oral liquid formulations or other aqueous solutions, use an alkaline buffer such as sodium bicarbonate to protect the drug from acidic degradation.[3] An 8.4% sodium bicarbonate solution is often used for other proton-pump inhibitors.[3]
-
Immediate Analysis: If working with acidic conditions is unavoidable, samples should be processed and analyzed as quickly as possible to minimize degradation.
-
Issue: Pantoprazole Degradation During Storage
-
Symptom: You notice a decrease in pantoprazole concentration in your samples even when stored for a short period.
-
Cause: Pantoprazole stability is affected by temperature, light, and the type of storage container and solvent.[4][7][8][9]
-
Solution:
-
Temperature: For short-term storage, refrigeration at 2°C to 8°C is recommended.[4][7] Storing at room temperature (20°C to 25°C) leads to faster degradation.[4][8][9]
-
Light Exposure: Protect samples from light, especially UV light, as it can cause significant degradation.[10][11][12][13] Use amber-colored vials or wrap containers in aluminum foil.[3]
-
Solvent/Diluent: Pantoprazole appears to be more stable in normal saline (NS) than in 5% dextrose in water (D5W).[4][8][14]
-
Storage Container: Polypropylene syringes and glass vials have been shown to be suitable for storing pantoprazole solutions.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pantoprazole degradation during sample preparation?
A1: The primary factors are acidic pH, exposure to light (especially UV), and elevated temperatures.[1][3][4][8][10] Pantoprazole is an acid-labile compound, and its stability is highly dependent on maintaining a neutral to alkaline environment.[3]
Q2: What is the optimal pH range for maintaining pantoprazole stability in solution?
A2: To prevent degradation, the pH of the solution should be maintained above 7.0.[2][3][6] Acidic conditions lead to rapid decomposition.[1]
Q3: How should I store my pantoprazole samples to ensure stability?
A3: For optimal stability, samples should be stored under refrigeration (2°C to 8°C) and protected from light.[4][7] If refrigeration is not possible, storage at room temperature (20-25°C) should be for the shortest possible duration.[4][15]
Q4: Can I use any solvent to dissolve pantoprazole?
A4: While various solvents can be used, studies have shown that pantoprazole is more stable in 0.9% sodium chloride (normal saline) compared to 5% dextrose in water (D5W).[4][8][14] For analytical purposes, mobile phases for HPLC often consist of a mixture of an organic solvent like methanol or acetonitrile and a buffer solution with a controlled pH.[6]
Q5: What are the common degradation products of pantoprazole?
A5: Common degradation products include pantoprazole N-oxide, pantoprazole sulphide, pantoprazole sulphone, and other related substances formed through oxidation and other degradation pathways.[4][16]
Data Presentation
Table 1: Stability of Pantoprazole Sodium under Different Storage Conditions
| Concentration | Diluent | Storage Container | Temperature | Light Condition | Stability Duration (≥90% of initial concentration) | Reference |
| 4 mg/mL | - | Glass Vials | 20°C to 25°C | Exposed to light | 3 days | [4][7] |
| 4 mg/mL | - | Polypropylene Syringes | 2°C to 8°C | Protected from light | 28 days | [4][7] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | PVC Minibags | 20°C to 25°C | Exposed to light | 2 days | [4][7] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | PVC Minibags | 2°C to 8°C | Protected from light | 14 days | [4][7] |
| 0.8 mg/mL | 5% Dextrose in Water (D5W) | PVC Minibags | 20°C to 25°C | Exposed to light | 3 days | [4][7] |
| 0.8 mg/mL | 5% Dextrose in Water (D5W) | PVC Minibags | 2°C to 8°C | Protected from light | 28 days | [4][7] |
| 0.4 mg/mL | 0.9% Sodium Chloride (NS) | PVC Minibags | 20°C to 25°C | Exposed to light | 3 days | [4][7] |
| 0.4 mg/mL | 0.9% Sodium Chloride (NS) | PVC Minibags | 2°C to 8°C | Protected from light | 28 days | [4][7] |
| 0.8 mg/mL | 0.9% Sodium Chloride (NS) | PVC Minibags | 20°C to 25°C | Exposed to light | 3 days | [4][7] |
| 0.8 mg/mL | 0.9% Sodium Chloride (NS) | PVC Minibags | 2°C to 8°C | Protected from light | 28 days | [4][7] |
| 0.16 mg/mL | 5% Dextrose in Water (D5W) | PVC Minibags | 4°C | Not specified | 11 days | [8][9] |
| 0.80 mg/mL | 5% Dextrose in Water (D5W) | PVC Minibags | 4°C | Not specified | 11 days | [8][9] |
| 0.16 mg/mL | 0.9% Sodium Chloride (NS) | PVC Minibags | 4°C | Not specified | 20 days | [8][9] |
| 0.80 mg/mL | 0.9% Sodium Chloride (NS) | PVC Minibags | 4°C | Not specified | 20 days | [8][9] |
Experimental Protocols
Protocol 1: Preparation of Pantoprazole Standard Solution for HPLC Analysis
This protocol describes the preparation of a pantoprazole standard solution for use in High-Performance Liquid Chromatography (HPLC) analysis.
-
Materials:
-
Pantoprazole sodium reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Phosphate buffer (e.g., 0.05 M dibasic potassium phosphate)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a suitable amount of pantoprazole sodium reference standard.
-
Dissolve the weighed standard in a small amount of methanol or acetonitrile in a volumetric flask.
-
Prepare the mobile phase by mixing the organic solvent (methanol or acetonitrile) with the phosphate buffer at the desired ratio (e.g., 40:60 v/v).[2]
-
Adjust the pH of the buffer to a neutral or slightly alkaline value (e.g., pH 7.0) using dilute phosphoric acid or sodium hydroxide.[2]
-
Bring the volumetric flask containing the dissolved pantoprazole to the final volume with the prepared mobile phase.
-
Mix the solution thoroughly to ensure homogeneity.
-
Filter the final solution through a 0.45 µm membrane filter before injecting it into the HPLC system.
-
Visualizations
Caption: Major degradation pathways of pantoprazole.
Caption: Recommended workflow for pantoprazole sample preparation.
References
- 1. ajrconline.org [ajrconline.org]
- 2. medscape.com [medscape.com]
- 3. Stability of Pantoprazole [medscape.com]
- 4. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. actascientific.com [actascientific.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes [cjhp-online.ca]
- 15. Pantoprazole (Protonix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. sciex.com [sciex.com]
Adjusting Pantoprazole concentration for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using pantoprazole in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pantoprazole in a cellular context?
Pantoprazole is a proton pump inhibitor (PPI) that irreversibly binds to and inhibits the H+/K+-ATPase enzyme.[1][2][3] In the acidic compartments of cells, such as the secretory canaliculi of gastric parietal cells, pantoprazole is converted to its active form, which then forms a covalent bond with cysteine residues on the proton pump.[1] This action blocks the final step in gastric acid secretion.[2][3] In cancer cells, pantoprazole can also inhibit vacuolar H+-ATPase (V-ATPase), leading to an increase in the pH of acidic organelles like endosomes and lysosomes.[4][5] This can interfere with processes like protein degradation and exosome release.[4][6]
Q2: I am not observing the expected cytotoxic effect of pantoprazole on my cell line. What could be the reason?
The cytotoxic effect of pantoprazole can be highly cell-line dependent. Several factors may contribute to a lack of response:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to pantoprazole. For instance, HCT 116 colon cancer cells with high expression of T-cell-originated protein kinase (TOPK) are more sensitive to pantoprazole-induced cytotoxicity than cell lines with lower TOPK expression like SW480 and WiDr.[7] Conversely, the human neuroblastoma cell line SH-SY5Y showed no cytotoxicity at concentrations up to 1000µM.[8]
-
Concentration and Exposure Time: The concentration of pantoprazole and the duration of treatment are critical. Some effects are only observed at higher concentrations (e.g., >200 µmol/L for increased endosomal pH) or after prolonged exposure (e.g., 48 hours for cytotoxicity in some colon cancer cells).[7][9]
-
pH of Culture Medium: The activation of pantoprazole is pH-dependent. A more acidic microenvironment can enhance its effects.[10][11]
-
Underlying Resistance Mechanisms: Cells may possess intrinsic or acquired resistance mechanisms that counteract the effects of pantoprazole.
Q3: What is a suitable starting concentration range for pantoprazole in my experiments?
Based on published studies, a broad concentration range of 1 µM to 200 µM is a reasonable starting point for most cell lines. However, this should be optimized for your specific cell line and experimental goals. Some studies have used concentrations up to 1000 µM or even 10,000 µM to observe specific effects like changes in endosomal pH.[4][5][8] It is recommended to perform a dose-response experiment to determine the optimal concentration.
Q4: Can pantoprazole affect signaling pathways other than proton pumps?
Yes, pantoprazole has been shown to modulate several signaling pathways, which can vary between cell types:
-
TOPK Signaling: Pantoprazole can directly bind to and inhibit T-cell-originated protein kinase (TOPK), suppressing its activity.[7] This can inhibit downstream events like the phosphorylation of histone H3.[7]
-
PI3K/Akt/mTOR Pathway: In some leukemia cell lines, pantoprazole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[12]
-
Protein Degradation Systems: Pantoprazole can disrupt proteasome function and induce autophagy.[6]
-
TLR4 Signaling: In vivo studies in mice have shown that chronic pantoprazole treatment can induce TLR4 signaling in the liver.[13]
Troubleshooting Guide
Issue: High variability in results between experiments.
-
Possible Cause: Inconsistent pantoprazole solution preparation.
-
Troubleshooting Step: Prepare fresh pantoprazole solutions for each experiment from a trusted stock. Ensure complete dissolution. The solvent used (e.g., DMSO, water) should be consistent and tested for any effects on the cells at the final concentration used.[14]
Issue: Unexpected morphological changes in cells.
-
Possible Cause: Off-target effects or solvent toxicity.
-
Troubleshooting Step: Include a vehicle control (the solvent used to dissolve pantoprazole) in your experiments to rule out any effects of the solvent itself. Observe cells at multiple time points to characterize the morphological changes.
Issue: Difficulty reproducing published findings.
-
Possible Cause: Differences in experimental conditions.
-
Troubleshooting Step: Carefully review and match all experimental parameters from the cited study, including cell line passage number, seeding density, media composition (including serum percentage), and the specific assay used to measure the endpoint.
Data Presentation
Table 1: Effect of Pantoprazole on Different Cell Lines
| Cell Line | Cell Type | Concentration Range Tested | Observed Effect | Citation(s) |
| HCT 116 | Human Colon Cancer | 0 - 100 µM | Cytotoxicity, Inhibition of colony formation | [7] |
| SW480 | Human Colon Cancer | 0 - 100 µM | Moderate cytotoxicity, Inhibition of colony formation | [7] |
| WiDr | Human Colon Cancer | 0 - 100 µM | Low cytotoxicity, Inhibition of colony formation | [7] |
| JB6 Cl41 | Mouse Epidermal | Up to 100 µM | No cytotoxicity | [7] |
| SH-SY5Y | Human Neuroblastoma | 1 - 1000 µM | No cytotoxicity | [8] |
| EMT-6 | Mouse Mammary Sarcoma | 1 - 10000 µM | Increased endosomal pH | [4][5] |
| MCF-7 | Human Breast Cancer | 1 - 10000 µM | Increased endosomal pH | [4][5] |
| K562/A02 | Human Leukemia | 50 - 200 µg/mL | Induced apoptosis, Cell cycle arrest | [12] |
| K562/ADM | Human Leukemia | 50 - 200 µg/mL | Induced apoptosis, Cell cycle arrest | [12] |
| Human Osteoclasts | Primary Human Cells | 0 - 10 µg/mL | Decreased cell viability and function | [15] |
Experimental Protocols
1. Cell Viability Assessment using MTS Assay
This protocol is adapted from a study on colon cancer cell lines.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pantoprazole Treatment: Prepare serial dilutions of pantoprazole in culture medium. Remove the old medium from the wells and add 100 µL of the pantoprazole-containing medium to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[7]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
2. Anchorage-Independent Growth (Soft Agar) Assay
This protocol is based on a method used to assess the transformed phenotype of cancer cells.[7]
-
Base Agar Layer: Prepare a 0.6% agar solution in complete culture medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify.
-
Cell Suspension in Top Agar: Harvest and count the cells. Prepare a cell suspension of 8 x 103 cells/mL in 0.3% agar in complete culture medium. Include different concentrations of pantoprazole in this top agar layer.
-
Plating Cells: Carefully layer 1 mL of the cell-containing top agar onto the solidified base agar layer in each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution like 0.005% Crystal Violet. Count the number of colonies in each well using a microscope.
Mandatory Visualization
Workflow for determining the optimal Pantoprazole concentration.
Simplified signaling pathways affected by Pantoprazole.
Troubleshooting decision tree for Pantoprazole experiments.
References
- 1. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The proton pump inhibitor pantoprazole disrupts protein degradation systems and sensitizes cancer cells to death under various stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Drug Repurposing of Pantoprazole and Vitamin C Targeting Tumor Microenvironment Conditions Improves Anticancer Effect in Metastatic Castration-Resistant Prostate Cancer [frontiersin.org]
- 12. Pantoprazole Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pantoprazole for Intravenous Injection in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using pantoprazole for intravenous (IV) injection in murine models. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intravenous administration of pantoprazole in mice?
A1: The recommended vehicle for reconstituting and administering pantoprazole intravenously in mice is sterile 0.9% Sodium Chloride Injection, USP (normal saline).[1][2][3] Some studies in rodents have also utilized physiological saline adjusted to a pH of 9-10 to serve as a vehicle control, highlighting the importance of the alkaline pH for pantoprazole's stability.[4]
Q2: What is the solubility of pantoprazole sodium?
A2: Pantoprazole sodium is freely soluble in water.[1][2][5] However, its stability in aqueous solutions is highly pH-dependent.[1][5] The rate of degradation increases as the pH decreases.[1][5] It is very slightly soluble in phosphate buffer at pH 7.4.[1][5]
Q3: What is the optimal pH for a pantoprazole IV solution?
A3: To ensure stability and prevent precipitation, the pantoprazole solution should have an alkaline pH. The commercially available lyophilized powder for injection, when reconstituted, yields a solution with a pH between 9.0 and 10.5.[1][5] Maintaining this high pH is critical to prevent the degradation of the drug.
Q4: How long is the reconstituted pantoprazole solution stable?
A4: The stability of the pantoprazole solution depends on the concentration and storage temperature. A 4 mg/mL solution reconstituted in 0.9% NaCl is stable for up to 24 hours at room temperature.[5] If further diluted, for instance to 0.4 mg/mL or 0.8 mg/mL in 0.9% NaCl or 5% Dextrose, the admixed solution should also be used within 24 hours from the time of initial reconstitution.[6] For longer-term storage, refrigeration is recommended.
Troubleshooting Guide
Issue: The pantoprazole solution appears cloudy or has formed a precipitate.
-
Cause: This is the most common issue and is typically caused by a drop in the pH of the solution. Pantoprazole is an acid-labile compound and will degrade and precipitate in acidic or even neutral solutions.[1][5]
-
Solution:
-
Ensure Proper Reconstitution: Always reconstitute the lyophilized pantoprazole powder with the recommended vehicle, 0.9% Sodium Chloride Injection, USP, which will result in a solution with the necessary high pH.[1][2][3]
-
Avoid Acidic Diluents: Do not mix or dilute the pantoprazole solution with acidic or non-recommended diluents.
-
Visual Inspection: Always visually inspect the solution for particulate matter and discoloration before administration.[1] If any precipitation is observed, the solution should be discarded.
-
Fresh Preparation: Prepare the solution as close to the time of administration as is practical to minimize the risk of degradation.
-
Issue: I'm observing adverse reactions in mice post-injection.
-
Cause: Adverse reactions can be due to the drug itself, the vehicle, the injection technique, or the injection volume. High doses of pantoprazole in mice have been associated with ataxia, loss of muscle tone, and prostration.[4]
-
Solution:
-
Dose Verification: Ensure the administered dose is within a safe range. The maximum non-lethal intravenous dose in female mice has been reported as 50 mg/kg.[4]
-
Injection Volume: Adhere to the recommended maximum volume for a bolus tail vein injection in mice, which is 5 ml/kg.[7]
-
Injection Speed: Administer the injection slowly to avoid rapid changes in blood pressure and volume.
-
Vehicle Control: Include a vehicle-only control group in your experiment to differentiate between effects caused by pantoprazole and the vehicle solution.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reconstituted Solution pH | 9.0 - 10.5 | [1][5] |
| Standard Reconstitution | 40 mg vial with 10 mL of 0.9% NaCl | [1][2][3] |
| Resulting Concentration | 4 mg/mL | [1][2][3] |
| Max IV Bolus Volume (Mice) | 5 mL/kg | [7] |
| Max Non-Lethal IV Dose (Female Mice) | 50 mg/kg | [4] |
| LD50 (IV, Male Mice) | 119 mg/kg | [4] |
| LD50 (IV, Female Mice) | 167 mg/kg | [4] |
| Concentration & Diluent | Storage Condition | Stability | Reference |
| 4 mg/mL in 0.9% NaCl | Room Temperature | Up to 24 hours | [5] |
| 0.4 mg/mL in 0.9% NaCl or D5W | Room Temperature | Use within 24 hours of reconstitution | [6] |
| 0.8 mg/mL in 0.9% NaCl or D5W | Room Temperature | Use within 24 hours of reconstitution | [6] |
| 0.16-0.80 mg/mL in 0.9% NaCl | Refrigerated (4°C) | Up to 20 days | [8] |
Experimental Protocols
Protocol for Preparation of Pantoprazole Solution for IV Injection in Mice
This protocol describes the preparation of a 1 mg/mL pantoprazole solution, suitable for a 10 mg/kg dose administered at 10 µL/g body weight (equivalent to 10 ml/kg). Adjust concentrations and volumes as required for your specific experimental design, ensuring not to exceed the maximum recommended injection volume.
Materials:
-
Pantoprazole sodium for injection (40 mg lyophilized powder vial)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Sterile conical tubes or vials
Procedure:
-
Reconstitution: Aseptically inject 10 mL of 0.9% Sodium Chloride Injection, USP into the vial containing 40 mg of lyophilized pantoprazole powder. This creates a stock solution with a concentration of 4 mg/mL.[1][2][3]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear.
-
Dilution: To achieve a final concentration of 1 mg/mL, aseptically withdraw 2.5 mL of the 4 mg/mL stock solution and add it to 7.5 mL of sterile 0.9% Sodium Chloride Injection, USP in a sterile tube.
-
Final Inspection: Before administration, carefully inspect the final diluted solution for any signs of precipitation or discoloration. The solution should be clear and colorless to slightly yellow.
-
Administration: Administer the solution to the mice via the tail vein at the calculated volume based on their body weight.
Visualizations
Caption: Workflow for preparing pantoprazole solution for IV injection in mice.
Caption: Logic for troubleshooting precipitation in pantoprazole solutions.
Caption: Mechanism of action of pantoprazole on the gastric proton pump.
References
- 1. drugs.com [drugs.com]
- 2. fresenius-kabi.com [fresenius-kabi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pantoprazole Solubility for In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pantoprazole solubility during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of pantoprazole sodium in common laboratory solvents?
A1: Pantoprazole sodium sesquihydrate exhibits varying solubility in different solvents. It is freely soluble in water and methanol, sparingly soluble in ethanol, and readily soluble in DMSO.[1][2][3][4][5][6][7][8] For in-vitro assays, the choice of solvent is critical and should be compatible with the experimental system.
Q2: Why is my pantoprazole solution precipitating during my in-vitro experiment?
A2: Pantoprazole's stability and solubility are highly pH-dependent.[9][10][11] It is a weak base and degrades rapidly in acidic conditions (low pH).[9][10][11][12] Precipitation can occur if the pH of your experimental medium is too low, causing the drug to convert to its less soluble free base form and subsequently degrade. At a pH of 5.0, the degradation half-life is approximately 2.8 hours, while at a pH of 7.8, it increases to about 220 hours.[10][11]
Q3: How can I increase the solubility and stability of pantoprazole in my aqueous assay buffer?
A3: To enhance solubility and prevent degradation in aqueous solutions, it is crucial to maintain an alkaline pH. The use of a buffering agent, such as sodium bicarbonate, is a common and effective strategy.[9] Preparing a stock solution in a slightly alkaline buffer (e.g., phosphate buffer pH 7.4 or higher) can also improve stability.[11] For maximum solubility in aqueous buffers, it is recommended to first dissolve pantoprazole in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[6]
Q4: What is the recommended solvent for preparing a pantoprazole stock solution for cell culture experiments?
A4: For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of pantoprazole.[2][4][5][6][13] Pantoprazole sodium is soluble in DMSO at concentrations of 81-90 mg/mL.[2][4] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can I use ethanol to dissolve pantoprazole for my experiments?
A5: While pantoprazole is sparingly soluble in ethanol, it is not the ideal primary solvent due to its lower solubilizing capacity compared to water, methanol, or DMSO.[3][5][6][8] If ethanol must be used, it is advisable to prepare a more dilute stock solution and to ensure the final concentration in the assay medium does not cause precipitation or adverse effects on the experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Pantoprazole powder is not dissolving in water. | The volume of water may be insufficient for the amount of pantoprazole sodium. | Pantoprazole sodium is freely soluble in water.[1][3][7][14] Ensure you are using a sufficient volume of solvent. Gentle warming and vortexing can aid dissolution. |
| A precipitate forms immediately after adding pantoprazole stock solution (in DMSO) to the aqueous assay buffer. | The pH of the aqueous buffer is too low, causing the pantoprazole to become protonated and less soluble. | Check and adjust the pH of your final assay buffer to be neutral or slightly alkaline (pH ≥ 7.4).[11] Consider preparing the pantoprazole stock in a small amount of 0.1 N NaOH before dilution. |
| The color of the pantoprazole solution changes over time (e.g., turns yellow or reddish-orange). | This indicates chemical degradation of pantoprazole, which is accelerated by acidic conditions and light exposure.[12][15][16] | Prepare fresh solutions before each experiment. Protect solutions from light by using amber vials or covering containers with aluminum foil.[2][15] Store stock solutions at 2-8°C for short-term storage.[2][15] |
| Inconsistent results in cell-based assays. | Degradation of pantoprazole in the acidic microenvironment of the cell culture medium or within cellular compartments. | Pre-condition the cell culture medium with a non-toxic buffering agent to maintain a stable pH. Prepare fresh dilutions of pantoprazole from a concentrated stock immediately before adding to the cells. |
| Difficulty achieving the desired concentration for an in-vitro enzyme inhibition assay. | The required concentration exceeds the solubility limit in the chosen buffer system. | Consider using a co-solvent system. First, dissolve the pantoprazole in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer while stirring.[6] Ensure the final organic solvent concentration is compatible with your enzyme's activity. |
Quantitative Solubility Data
The following table summarizes the solubility of pantoprazole sodium in various solvents as reported in the literature.
| Solvent | Solubility | Reference |
| Water | Freely Soluble (>150 mg/mL) | [1][2][3][5][7][8][14] |
| DMSO | 81 - 90 mg/mL | [2][4][5][13] |
| Ethanol | Sparingly Soluble (4.835 mg/mL - 81 mg/mL) | [3][5][8] |
| Methanol | Very Soluble (0.521 mg/mL - 12.377 mg/mL) | [3][7][8] |
| Phosphate Buffer (pH 6.8) | Freely Soluble (0.490 mg/mL) | [8][10] |
| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | [11] |
Note: Solubility values can vary depending on the specific form of pantoprazole (e.g., sodium salt, sesquihydrate) and experimental conditions such as temperature.
Experimental Protocols
Protocol 1: Preparation of a Buffered Pantoprazole Stock Solution for Aqueous In-Vitro Assays
This protocol is designed to prepare a stable, aqueous stock solution of pantoprazole by utilizing a sodium bicarbonate buffer to maintain an alkaline pH and prevent degradation.
Caption: Workflow for preparing a buffered aqueous stock solution of pantoprazole.
Methodology:
-
Materials:
-
Pantoprazole sodium sesquihydrate
-
Sodium bicarbonate
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of pantoprazole sodium and a 2:1 to 5:1 molar excess of sodium bicarbonate. For example, to prepare a 10 mM pantoprazole sodium solution (MW ~432.4 g/mol ), use 4.32 mg/mL of pantoprazole sodium and approximately 1.68 mg/mL of sodium bicarbonate (MW 84.01 g/mol ) for a 5:1 molar ratio.
-
Add the weighed powders to a sterile container.
-
Add the required volume of sterile water to achieve the target concentration.
-
Vortex or stir the solution until all solids are completely dissolved.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a fresh, sterile container.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution within a few days of preparation.
-
Protocol 2: Preparation of a High-Concentration Pantoprazole Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of pantoprazole for experiments that can tolerate a small final concentration of DMSO.
Caption: Workflow for preparing a concentrated DMSO stock solution of pantoprazole.
Methodology:
-
Materials:
-
Pantoprazole sodium sesquihydrate
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Under aseptic conditions, weigh the desired amount of pantoprazole sodium into a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for an 80 mg/mL stock, add 1 mL of DMSO to 80 mg of pantoprazole sodium).
-
Vortex the mixture at room temperature until the pantoprazole is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
When needed, thaw a single aliquot and serially dilute it to the final working concentration in your assay medium immediately before use. Ensure the final DMSO concentration is below the tolerance level of your experimental system.
-
Signaling Pathway Visualization
While pantoprazole's primary mechanism of action is the inhibition of the H+/K+-ATPase proton pump, some research suggests it may have off-target effects. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by changes in intracellular pH, which can be indirectly affected by proton pump inhibitors.
Caption: Hypothetical signaling cascade potentially influenced by pantoprazole.
References
- 1. doaj.org [doaj.org]
- 2. abmole.com [abmole.com]
- 3. ijrat.org [ijrat.org]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. ijpba.in [ijpba.in]
- 9. Stability of Pantoprazole [medscape.com]
- 10. saudijournals.com [saudijournals.com]
- 11. banglajol.info [banglajol.info]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of Pantoprazole in 0.9% Sodium Chloride - Page 2 [medscape.com]
Validation & Comparative
A Head-to-Head Battle in the Test Tube: Pantoprazole vs. Omeprazole Efficacy
In the realm of acid suppression, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. Among the most prescribed are pantoprazole and omeprazole, both effective in inhibiting the gastric H+/K+-ATPase, the final step in acid production. For researchers and drug development professionals, understanding the nuanced differences in their in-vitro efficacy is paramount for innovation and targeted therapeutic design. This guide provides an objective comparison of pantoprazole and omeprazole based on available experimental data.
Quantitative Comparison of In-Vitro Efficacy
The following tables summarize key in-vitro performance metrics for pantoprazole and omeprazole, providing a clear comparison of their potency and enzymatic inhibition characteristics.
| Parameter | Pantoprazole | Omeprazole | Reference |
| IC50 for H+/K+-ATPase Inhibition (acidic conditions) | 6.8 µM | 2.4 µM | [1][2] |
| IC50 for H+/K+-ATPase Inhibition (reduced acidity) | Almost completely lost | 30 µM | [1] |
| Half-maximal reduction in intravesicular H+ concentration | 1.1 µM | 0.6 µM | [1] |
| IC50 for Papain Inhibition (pH 3.0) | Similar to Omeprazole | Similar to Pantoprazole | [1] |
| IC50 for Papain Inhibition (pH 5.0) | 37 µM | 17 µM | [1] |
Table 1: H+/K+-ATPase and Papain Inhibition. Data indicates that under highly acidic conditions, omeprazole is a more potent inhibitor of the H+/K+-ATPase. However, pantoprazole demonstrates greater stability at a slightly acidic pH.[1]
| Parameter | Pantoprazole | Omeprazole | Reference |
| CYP2C19 Inhibition (Ki) | 14 - 69 µM | 2 - 6 µM | [3][4] |
| CYP2C9 Inhibition (Ki) | 6 µM | >25 µM | [3] |
| CYP3A4 Inhibition (Ki) | 22 µM | >50 µM | [3] |
| CYP2D6 Inhibition (IC50) | > 200 µM | > 200 µM | [3] |
| Metabolism-Dependent Inhibition of CYP2C19 | No | Yes (irreversible) | [5] |
Table 2: Inhibition of Cytochrome P450 Enzymes. Omeprazole is a more potent inhibitor of CYP2C19, a key enzyme in the metabolism of many drugs. Pantoprazole shows a lower potential for drug-drug interactions mediated by this enzyme.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols typically employed in the in-vitro comparison of PPIs.
H+/K+-ATPase Inhibition Assay
This assay evaluates the direct inhibitory effect of PPIs on the proton pump.
-
Preparation of Gastric Vesicles: Hog gastric mucosal vesicles rich in H+/K+-ATPase are prepared through a series of centrifugation and gradient separation steps.
-
Acidification: The vesicles are incubated in a potassium-containing medium with ATP to initiate proton transport and acidification of the vesicle interior.
-
Inhibitor Incubation: Pantoprazole and omeprazole are added at varying concentrations to the vesicle suspension.
-
Measurement of H+/K+-ATPase Activity: The rate of ATP hydrolysis is measured, typically by quantifying the release of inorganic phosphate, to determine the extent of enzyme inhibition. IC50 values are then calculated.
CYP450 Inhibition Assay
This assay determines the potential for drug-drug interactions by assessing the inhibition of key drug-metabolizing enzymes.
-
Microsome Preparation: Human liver microsomes, which contain a high concentration of CYP450 enzymes, are used.
-
Incubation: The microsomes are incubated with a specific probe substrate for the CYP isoform of interest (e.g., S-mephenytoin for CYP2C19) and varying concentrations of the inhibitor (pantoprazole or omeprazole).
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control, and IC50 or Ki values are determined.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of proton pump inhibition and a typical experimental workflow.
Caption: Mechanism of Proton Pump Inhibition.
Caption: Experimental Workflow for H+/K+-ATPase Assay.
References
- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
Validation of Pantoprazole's inhibitory effect on the proton pump
This guide provides a detailed comparison of pantoprazole's inhibitory effect on the proton pump (H+/K+-ATPase) with other proton pump inhibitors (PPIs). It is intended for researchers, scientists, and drug development professionals, offering experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
Pantoprazole is a substituted benzimidazole that acts as a prodrug.[1] After oral administration, it is absorbed and reaches the parietal cells of the stomach. In the acidic environment of the secretory canaliculus of the parietal cell, pantoprazole is converted to its active form, a sulfenamide derivative.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[1][2] This binding is irreversible and specifically targets the proton pump, which is the final step in the secretion of gastric acid.[1][3] By inhibiting this enzyme, pantoprazole effectively suppresses both basal and stimulated gastric acid secretion.[1] The long duration of action, extending beyond 24 hours, is attributed to the irreversible nature of the binding, requiring the synthesis of new proton pump enzymes to restore acid secretion.[1][3]
Comparative Efficacy of Proton Pump Inhibitors
The clinical efficacy of PPIs is often compared based on their ability to control intragastric pH and heal acid-related mucosal damage. While long-term outcomes are often similar among different PPIs, there can be variations in the speed of symptom relief and healing rates in specific conditions.
In Vitro Inhibitory Potency
The intrinsic inhibitory activity of PPIs on the H+/K+-ATPase can be quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro assays. The lower the IC50 value, the more potent the inhibitor.
| Proton Pump Inhibitor | IC50 (μM) on H+/K+-ATPase Activity | Reference |
| Pantoprazole | 6.8 | [4] |
| Omeprazole | 2.4 | [4] |
This data is from a single in vitro study and may vary depending on experimental conditions.
Clinical Healing Rates in Reflux Esophagitis
Clinical trials provide valuable data on the comparative efficacy of PPIs in treating conditions like reflux esophagitis.
| Proton Pump Inhibitor | Dosage | Endoscopic Healing Rate (8 weeks) | Reference |
| Pantoprazole | 40 mg/day | 91.1% | [5] |
| Omeprazole | 20 mg/day | 87.7% | [5] |
| Lansoprazole | 30 mg/day | 89.6% | [5] |
| Esomeprazole | 40 mg/day | 95.4% | [5] |
Healing rates can be influenced by the initial severity of esophagitis and patient populations.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of pantoprazole and other PPIs on the activity of the H+/K+-ATPase in isolated gastric membrane vesicles.
1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:
-
Gastric membrane vesicles rich in H+/K+-ATPase are prepared from fresh hog or sheep stomachs.[3][6]
-
The gastric mucosa is scraped and homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4).[6]
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the proton pumps.[5]
-
A sucrose/Ficoll step gradient centrifugation can be used for further purification.[5]
-
The final vesicle preparation, containing the H+/K+-ATPase, is stored at -80°C in a glycerol-containing buffer.[5]
2. H+/K+-ATPase Activity Assay:
-
The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.[6][7]
-
The reaction mixture typically contains the prepared gastric vesicles, a buffer (e.g., 20mM Tris-HCl, pH 7.4), MgCl2 (2mM), and KCl (2mM).[8]
-
The vesicles are pre-incubated with varying concentrations of the PPI (e.g., pantoprazole) for a specified time (e.g., 30-60 minutes) at 37°C.[7][8]
-
The enzymatic reaction is initiated by the addition of ATP (e.g., 2mM).[8]
-
After a defined incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by adding an acid solution (e.g., 10% trichloroacetic acid).[8]
3. Quantification of Inorganic Phosphate:
-
The amount of released inorganic phosphate is determined spectrophotometrically.[6][7]
-
A common method is the Fiske-Subbarow method, where a colorimetric reaction with ammonium molybdate and a reducing agent produces a colored complex (molybdenum blue) that can be measured at a specific wavelength (e.g., 660 nm).[7]
-
The absorbance is proportional to the amount of inorganic phosphate, and thus to the H+/K+-ATPase activity.
4. Data Analysis:
-
The percentage of inhibition is calculated for each PPI concentration compared to a control without the inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular and Experimental Landscape
To better understand the context of pantoprazole's action, the following diagrams illustrate the key signaling pathways, experimental workflows, and a comparison of binding sites.
Caption: Signaling pathways activating the gastric proton pump.
Caption: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.
Caption: Comparison of pantoprazole and omeprazole binding sites.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpp.in [ajpp.in]
- 7. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnsbm.org [jnsbm.org]
A Head-to-Head Clinical Showdown: First vs. Second Generation Proton Pump Inhibitors
Proton Pump Inhibitors (PPIs) have revolutionized the management of acid-related disorders, offering profound and sustained suppression of gastric acid secretion. The evolution from first-generation to second-generation PPIs has introduced nuanced but clinically significant differences in their pharmacokinetic and pharmacodynamic profiles. This comprehensive guide provides a detailed comparison of these two generations, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct characteristics.
At a Glance: Key Distinctions
First-generation PPIs, including omeprazole, lansoprazole, and pantoprazole, laid the groundwork for effective acid suppression. However, their efficacy can be influenced by genetic variations in the cytochrome P450 2C19 (CYP2C19) enzyme, leading to inter-individual variability in clinical response. Second-generation PPIs, such as esomeprazole, dexlansoprazole, and rabeprazole, were developed to overcome some of these limitations, offering more predictable acid control and, in some cases, improved clinical outcomes.
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize key quantitative data from comparative studies, providing a clear overview of the differences between first and second-generation PPIs.
Table 1: Pharmacokinetic Profile of First and Second-Generation PPIs
| Parameter | First-Generation PPIs (Omeprazole, Lansoprazole, Pantoprazole) | Second-Generation PPIs (Esomeprazole, Dexlansoprazole, Rabeprazole) |
| Bioavailability | Variable (e.g., Omeprazole: 30-40%)[1] | Generally higher and more consistent (e.g., Esomeprazole: up to 90% with repeated dosing)[1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours[1] | 1.5 - 5 hours (Dexlansoprazole has a dual delayed-release)[1] |
| Plasma Half-life | 0.5 - 2 hours[1] | 1 - 2 hours[1] |
| Metabolism | Primarily by CYP2C19, leading to significant inter-individual variability.[2][3][4] | Less dependent on CYP2C19 (especially rabeprazole), resulting in more predictable metabolism.[2][4][5] |
| Protein Binding | 95-98%[1] | 96-98%[1] |
Table 2: Clinical Efficacy in Healing Erosive Esophagitis (8-week healing rates)
| Comparison | First-Generation PPI | Second-Generation PPI | Key Findings |
| Omeprazole vs. Esomeprazole | Omeprazole 20 mg: 84.2%[6] | Esomeprazole 40 mg: 93.7%[6] | Esomeprazole demonstrated significantly higher healing rates.[6] |
| Lansoprazole vs. Dexlansoprazole | Lansoprazole 30 mg: 86-92%[7] | Dexlansoprazole MR 60/90 mg: 92-95%[7] | Dexlansoprazole MR was shown to be highly effective, with benefits over lansoprazole, particularly in moderate-to-severe disease.[7] |
Table 3: Impact on Intragastric pH (Mean % of 24h with pH > 4)
| Comparison | First-Generation PPI | Second-Generation PPI | Key Findings |
| Omeprazole vs. Esomeprazole | Omeprazole 20 mg: 10.5 hours (43.8%)[8] | Esomeprazole 40 mg: 16.8 hours (70%)[8] | Esomeprazole provides more effective acid control than omeprazole.[8] |
| Pantoprazole vs. Rabeprazole | Pantoprazole 40 mg: 23.9% (Day 1)[9] | Rabeprazole 20 mg: 37.7% (Day 1)[9] | Oral rabeprazole produced greater acid suppression than intravenous pantoprazole on day 1.[9] |
| Lansoprazole vs. Dexlansoprazole | Lansoprazole 30 mg: (Data not directly comparable in the same study) | Dexlansoprazole MR 60 mg: (Data not directly comparable in the same study) | Dexlansoprazole MR extends drug exposure and prolongs pH control compared with lansoprazole.[7] |
Mechanism of Action: A Visual Guide
Proton pump inhibitors, irrespective of their generation, share a common mechanism of action. They are prodrugs that, once activated in the acidic environment of the parietal cells, irreversibly bind to and inhibit the H+/K+-ATPase enzyme, the final step in the gastric acid secretion pathway.
The Influence of CYP2C19 Metabolism
The metabolism of first-generation PPIs is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme. Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). EMs metabolize these drugs more rapidly, which can lead to lower plasma concentrations and potentially reduced efficacy. Conversely, PMs experience higher drug exposure. Second-generation PPIs, particularly rabeprazole, are less dependent on the CYP2C19 pathway, leading to more consistent plasma levels across different patient populations.
Experimental Protocols: A Closer Look
To ensure the reproducibility and critical evaluation of the cited data, it is essential to understand the methodologies employed in these studies. Below are detailed protocols for key experiments.
24-Hour Intragastric pH Monitoring
Objective: To assess the pharmacodynamic effect of a PPI by continuously measuring the acidity of the stomach over a 24-hour period.
Protocol:
-
Patient Preparation: Subjects are required to fast overnight. H. pylori status is determined prior to the study.
-
Probe Calibration and Placement: A pH monitoring catheter with one or more antimony electrodes is calibrated using standard buffer solutions at pH 7.0 and 1.0. The catheter is then passed transnasally into the stomach, with the tip positioned approximately 10 cm below the lower esophageal sphincter, confirmed by manometry or fluoroscopy.
-
Data Recording: The catheter is connected to a portable data logger that records pH values at regular intervals (e.g., every 4-6 seconds) for 24 hours.
-
Standardized Meals and Activity: Subjects consume standardized meals at specific times throughout the monitoring period to assess the PPI's effect under controlled conditions. Physical activity is typically standardized or recorded in a diary.
-
Data Analysis: The primary endpoint is the mean percentage of the 24-hour period during which the intragastric pH is maintained above a certain threshold, typically pH 4.0. Other parameters, such as the median 24-hour pH and the occurrence of nocturnal acid breakthrough (NAB), are also analyzed. NAB is often defined as a drop in intragastric pH to below 4 for at least one continuous hour during the overnight period.[10]
Pharmacokinetic Analysis of PPIs
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PPI.
Protocol:
-
Drug Administration: A single oral dose of the PPI is administered to fasting subjects.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-specified time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Drug Concentration Measurement: The concentration of the PPI and its metabolites in plasma is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Adverse Effects: A Comparative Overview
Both first and second-generation PPIs are generally well-tolerated. Common short-term side effects include headache, nausea, diarrhea, and abdominal pain. Long-term use of all PPIs has been associated with potential risks, including an increased risk of bone fractures, Clostridium difficile infection, and certain micronutrient deficiencies. There is no clear evidence to suggest a significant difference in the overall safety profile between the two generations. However, the more consistent metabolism of second-generation PPIs may reduce the risk of adverse events in individuals who are poor metabolizers of CYP2C19 when taking first-generation drugs.
Conclusion
Second-generation PPIs represent a refinement in the pharmacological approach to acid suppression. Their primary advantages lie in their more predictable metabolism, which is less influenced by CYP2C19 genetic polymorphisms, leading to more consistent acid control across a broader patient population. Clinical data from head-to-head trials often demonstrate a superior or non-inferior efficacy of second-generation agents compared to their first-generation counterparts in healing erosive esophagitis and maintaining higher intragastric pH. While the overall safety profiles are similar, the pharmacokinetic advantages of the newer generation may offer a more reliable therapeutic option for many patients. The choice between a first or second-generation PPI should be guided by individual patient characteristics, including their genetic makeup, potential drug interactions, and the specific clinical indication.
References
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. webaigo.it [webaigo.it]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Comparison of Pharmacodynamics between Tegoprazan and Dexlansoprazole Regarding Nocturnal Acid Breakthrough: A Randomized Crossover Study | Semantic Scholar [semanticscholar.org]
Validating the Specificity of Pantoprazole in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pantoprazole's performance against other proton pump inhibitors (PPIs), focusing on its specificity in cellular models. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies and to provide a deeper understanding of Pantoprazole's cellular interactions.
On-Target Specificity: Gastric H+/K+-ATPase Inhibition
Pantoprazole's primary mechanism of action is the irreversible inhibition of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the proton pump responsible for gastric acid secretion in parietal cells. The specificity of this interaction is crucial for its therapeutic effect.
Comparative Inhibitory Potency
Studies have shown that while all proton pump inhibitors (PPIs) target the H+/K+-ATPase, their potencies can differ, particularly under varying pH conditions. In vitro experiments using gastric membrane vesicles have demonstrated that under highly acidic conditions, both Pantoprazole and Omeprazole are potent inhibitors of the H+/K+-ATPase. However, Pantoprazole exhibits greater stability at a slightly acidic pH (pH 5.0) compared to Omeprazole.[1]
A comparative analysis of the inhibitory effects of different PPIs on stimulated acid secretion in rats showed that Pantoprazole had a lower ED50 value (0.8 mg/kg) compared to Omeprazole (2.0 mg/kg) and Lansoprazole (1.2 mg/kg), suggesting a higher potency in this in vivo model.[2]
| Drug | IC50 (H+/K+-ATPase, acidic conditions) | ED50 (stimulated acid secretion, rats) | Apparent Dissociation Constant (k/K x fp) |
| Pantoprazole | 6.8 µM[1] | 0.8 mg/kg[2] | 2.3 nM[3] |
| Omeprazole | 2.4 µM[1] | 2.0 mg/kg[2] | ~1 nM[3] |
| Lansoprazole | Not directly compared in the same study | 1.2 mg/kg[2] | ~1 nM[3] |
Table 1: Comparative On-Target Potency of Proton Pump Inhibitors
Off-Target Interactions: A Comparative Overview
The specificity of a drug is defined not only by its on-target potency but also by its lack of interaction with other cellular components. This section explores the known off-target interactions of Pantoprazole in comparison to other PPIs.
Cytochrome P450 (CYP) Enzyme Inhibition
A significant area of off-target activity for many drugs is the inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. In vitro studies have shown that Pantoprazole generally has a lower potential for inhibiting various CYP isoforms compared to Omeprazole and Lansoprazole.[4][5] This suggests a lower likelihood of clinically significant drug interactions for Pantoprazole.[4]
| CYP Isoform | Pantoprazole (Ki) | Omeprazole (Ki) | Lansoprazole (Ki) |
| CYP2C19 | 14 - 69 µM[6] | 2 - 6 µM[6] | 0.4 - 1.5 µM[6] |
| CYP2C9 | 6 µM[6] | >25 µM | >25 µM |
| CYP3A4 | 22 µM[6] | >25 µM | >25 µM |
| CYP2D6 | >200 µM (IC50)[6] | >200 µM (IC50) | >200 µM (IC50) |
Table 2: Comparative Inhibition of Cytochrome P450 Enzymes by PPIs
Vacuolar H+-ATPase (V-ATPase) and Lysosomal Function
Kinase Inhibition
Recent research has identified T-cell-originated protein kinase (TOPK) as a potential off-target of Pantoprazole. In vitro kinase assays and studies in colorectal cancer cell lines have shown that Pantoprazole can directly bind to and inhibit TOPK activity.[10][11] The dissociation constant (Kd) for the interaction between Pantoprazole and TOPK was determined to be 327 ± 63.7 μM.[12] This finding suggests a novel avenue for the anti-cancer properties of Pantoprazole, but also highlights a key off-target interaction that differentiates it from other PPIs for which similar kinase inhibitory activity has not been as extensively reported.
Experimental Protocols and Methodologies
To facilitate the validation of Pantoprazole's specificity in your own research, this section provides an overview of key experimental protocols.
Gastric H+/K+-ATPase Activity Assay
This assay measures the inhibition of the proton pump in isolated gastric membrane vesicles.
Protocol:
-
Prepare Gastric Membrane Vesicles: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.
-
Assay Conditions: Incubate the vesicles in a buffer containing ATP and potassium to initiate proton pumping. The intravesicular acidification can be monitored using a pH-sensitive fluorescent probe (e.g., acridine orange).
-
Inhibitor Treatment: Add varying concentrations of Pantoprazole, Omeprazole, or Lansoprazole to the vesicle suspension.
-
Measurement: Measure the rate of ATP hydrolysis (as an indicator of ATPase activity) or the change in fluorescence of the pH-sensitive probe to determine the extent of inhibition.
-
Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytochrome P450 Inhibition Assay
This assay determines the inhibitory potential of a compound on specific CYP enzymes using human liver microsomes.
Protocol:
-
Prepare Reaction Mixture: In a microplate, combine human liver microsomes, a specific CYP isoform substrate (e.g., S-mephenytoin for CYP2C19), and an NADPH-generating system.
-
Inhibitor Addition: Add a range of concentrations of the test PPI (Pantoprazole, Omeprazole, or Lansoprazole).
-
Incubation: Incubate the mixture at 37°C to allow for enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the IC50 and Ki values from the concentration-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding. While no direct comparative CETSA data for PPIs was found in the literature, the following provides a general protocol adaptable for this purpose.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., gastric adenocarcinoma cells expressing H+/K+-ATPase) and treat with the desired concentration of Pantoprazole or another PPI.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.
-
Protein Quantification: Analyze the amount of soluble H+/K+-ATPase in the supernatant using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PPI indicates target engagement and stabilization.
References
- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantoprazole: a new and more specific proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 8. Suppression of vacuolar-type ATPase and induction of endoplasmic reticulum stress by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lysosomal enzyme activities by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
A New Era in Acid Suppression: Benchmarking Pantoprazole Against Novel Potassium-Competitive Acid Blockers
For Immediate Release
In the landscape of acid-related gastrointestinal disorders, the long-standing reign of proton pump inhibitors (PPIs), exemplified by pantoprazole, is being challenged by a new class of drugs: potassium-competitive acid blockers (P-CABs). This guide provides a comprehensive comparison of the performance of pantoprazole against novel P-CABs such as vonoprazan, tegoprazan, and linaprazan glurate, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Executive Summary
Novel P-CABs demonstrate a distinct pharmacological profile compared to traditional PPIs like pantoprazole. Key advantages of P-CABs include a rapid onset of action, longer duration of acid suppression, and efficacy that is not dependent on food intake or CYP2C19 genetic variations.[1] Clinical trial data consistently show that P-CABs are either non-inferior or superior to PPIs in the healing of erosive esophagitis and the eradication of Helicobacter pylori.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between PPIs and P-CABs lies in their mechanism of inhibiting the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.
Pantoprazole (Proton Pump Inhibitor): Pantoprazole is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi. It then forms an irreversible covalent bond with cysteine residues on the luminal surface of the proton pump, primarily Cys-813 and Cys-822, thereby inactivating the pump.
Potassium-Competitive Acid Blockers (P-CABs): In contrast, P-CABs like vonoprazan are not prodrugs and do not require acid activation. They competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase, leading to a rapid and potent inhibition of acid secretion.[2] Vonoprazan, for instance, binds to a luminal vestibule of the pump, effectively blocking potassium ion access.[3][4][5]
Performance Benchmarking: Head-to-Head Clinical Data
Erosive Esophagitis Healing Rates
Clinical trials have demonstrated the efficacy of novel acid suppressants in healing erosive esophagitis, often showing a faster onset of healing compared to PPIs.
| Treatment | Comparator | Healing Rate (Week 2) | Healing Rate (Week 4) | Healing Rate (Week 8) | Study |
| Vonoprazan 20 mg | Lansoprazole 30 mg | 75.0% | 85.3% | 92.4% | Phase III (Asian population)[6] |
| Vonoprazan 20 mg | Lansoprazole 30 mg | - | - | 92.9% | PHALCON-EE[7] |
| Tegoprazan 50 mg | Esomeprazole 40 mg | - | 91.3% | 98.9% | Phase III (Korean population)[1] |
| Linaprazan Glurate (highest dose) | Lansoprazole 30 mg | - | 89% (Grade C/D) | - | LEED (Phase II)[8] |
| Pantoprazole 40 mg | Esomeprazole 40 mg | - | - | Lower than Esomeprazole | Network Meta-analysis[9] |
| Pantoprazole 40 mg | Vonoprazan 20 mg | - | - | Lower than Vonoprazan | Network Meta-analysis[9] |
Note: Direct head-to-head data for all novel agents against pantoprazole is limited. Lansoprazole and esomeprazole are common comparators.
Symptom Relief in Gastroesophageal Reflux Disease (GERD)
The rapid and sustained acid suppression by P-CABs often translates to faster symptom relief for patients.
| Treatment | Comparator | Key Outcome | Study |
| Vonoprazan 20 mg | Pantoprazole 40 mg | Significantly lower incidence of post-EVL chest pain (17.2% vs 39.6%) and odynophagia (21.5% vs 45.1%) | Multi-arm RCT[3] |
| Tegoprazan 50 mg | Esomeprazole 20 mg | Significantly shorter time to symptom improvement for on-demand therapy | Randomized Controlled Trial[10] |
| Tegoprazan 50 mg | Esomeprazole 40 mg | Shorter time to first nighttime heartburn-free interval (not statistically significant) | Multicenter Double-blind RCT[11][12][13] |
| Linaprazan Glurate | Lansoprazole | Focus on healing rates, symptom relief as a secondary endpoint | HEEALING 1 (Phase III)[14][15] |
Helicobacter pylori Eradication
The potent acid suppression by P-CABs creates a more favorable environment for antibiotics to act against H. pylori.
| Regimen | Comparator Regimen | Eradication Rate (ITT) | Study |
| Vonoprazan -based triple therapy | PPI-based triple therapy | 84.7% | Meta-analysis |
| Vonoprazan + Amoxicillin | PPI + Amoxicillin + Clarithromycin | 84.6% | Meta-analysis |
Safety and Tolerability
The safety profiles of novel P-CABs have been found to be comparable to that of PPIs in numerous clinical trials.
| Drug Class | Common Adverse Events | Notable Observations |
| Pantoprazole | Headache, diarrhea, nausea, abdominal pain | Generally well-tolerated. |
| Vonoprazan | Diarrhea, abdominal pain, gastritis | Safety profile similar to lansoprazole in the PHALCON-EE trial.[4] |
| Tegoprazan | Diarrhea, nausea, headache | Incidence of adverse events was comparable to esomeprazole.[1] |
| Linaprazan Glurate | COVID-19 infection (most reported in LEED trial) | Safety data comparable to lansoprazole in the Phase II LEED study.[8] |
Detailed Experimental Protocols
A thorough understanding of the clinical trial methodologies is crucial for interpreting the performance data. Below are outlines of the protocols for key studies.
PHALCON-EE (Vonoprazan)
-
Objective: To evaluate the efficacy and safety of vonoprazan compared to lansoprazole for the healing and maintenance of healing of erosive esophagitis.
-
Study Design: A Phase 3, randomized, double-blind, two-phase, multicenter study.[4]
-
Inclusion Criteria: Adults with endoscopically confirmed erosive esophagitis (Los Angeles [LA] Classification Grades A-D).
-
Exclusion Criteria: History of gastrointestinal disease, gastroduodenal surgery, inflammatory bowel disease, Barrett's esophagus, H. pylori infection.[3]
-
Healing Phase: Vonoprazan 20 mg once daily vs. lansoprazole 30 mg once daily for up to 8 weeks. Endoscopic assessment at week 2 and week 8 if not healed.[4]
-
Maintenance Phase: For patients with healed EE, randomization to vonoprazan 10 mg or 20 mg once daily vs. lansoprazole 15 mg once daily for 24 weeks.
-
Primary Endpoints:
-
Healing Phase: Percentage of patients with complete endoscopic healing by week 8.
-
Maintenance Phase: Percentage of patients maintaining healing at week 24.
-
-
Patient-Reported Outcomes: Heartburn symptoms assessed via a twice-daily electronic diary.[4]
TRIUMpH (Tegoprazan)
-
Objective: To evaluate the safety and efficacy of tegoprazan versus a PPI control for the healing and maintenance of healing of all grades of erosive esophagitis and in patients with non-erosive reflux disease (NERD).[16]
-
Study Design: A Phase 3 program consisting of two large, multicenter, double-blind studies (one for EE and one for NERD).[2][5]
-
EE Study: Tegoprazan vs. lansoprazole.
-
NERD Study: Tegoprazan vs. placebo.
-
Primary Endpoints:
-
Patient-Reported Outcomes: GERD Health-Related Quality of Life (GERD-HRQL) scores and the Reflux Disease Questionnaire (RDQ) were used to assess symptoms.[1]
LEED (Linaprazan Glurate)
-
Objective: A dose-finding study to support the dose selection of linaprazan glurate for the Phase III program in erosive esophagitis.[8][17]
-
Study Design: A Phase II, randomized, double-blind, active comparator-controlled, 5-arm parallel-group study.[18]
-
Inclusion Criteria: Patients with endoscopically confirmed erosive esophagitis (LA grade C/D) or LA grade A/B with a history of prior insufficient PPI-treatment.[8][17]
-
Treatment Arms: Four dose levels of linaprazan glurate and one arm with lansoprazole.
-
Primary Endpoint: Four-week endoscopic healing of erosive esophagitis.[8]
-
Endoscopic Evaluation: Healing was defined as the absence of esophageal erosions.[8]
Conclusion
The emergence of potassium-competitive acid blockers marks a significant advancement in the management of acid-related disorders. Their distinct mechanism of action translates into a rapid and sustained control of gastric acid, offering potential benefits over traditional PPIs like pantoprazole, particularly in the healing of severe erosive esophagitis and for patients with unmet needs on current therapies. While long-term safety data continues to be gathered, the current body of evidence from rigorous clinical trials supports the efficacy and safety of P-CABs as a valuable new therapeutic option. Further head-to-head studies directly comparing these novel agents with pantoprazole will be beneficial to further delineate their relative positioning in the clinical armamentarium.
References
- 1. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sebela Pharmaceuticals® Announces Positive Topline Results from Phase 3 TRIUMpH Program of Tegoprazan in GERD [prnewswire.com]
- 3. Clinical Study Evaluating The Role of Vonoprazan Versus Pantoprazole in Patients With Gastroesophageal Reflux Disease | Clinical Research Trial Listing [centerwatch.com]
- 4. investors.phathompharma.com [investors.phathompharma.com]
- 5. Tegoprazan Shows Superior Efficacy and Safety in Treating Esophageal Conditions in Phase 3 trial [medicaldialogues.in]
- 6. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patientcareonline.com [patientcareonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Efficacy and safety of proton pump inhibitors versus vonoprazan in treatment of erosive esophagitis: A PRISMA-compliant systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (Open Access) Effects of Tegoprazan Versus Esomeprazole on Nighttime Heartburn and Sleep Quality in Gastroesophageal Reflux Disease: A Multicenter Double-blind Randomized Controlled Trial (2022) | Joo Sung Kim | 17 Citations [scispace.com]
- 13. Effects of Tegoprazan Versus Esomeprazole on Nighttime Heartburn and Sleep Quality in Gastroesophageal Reflux Disease: A Multicenter Double-blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]
- 15. storage.mfn.se [storage.mfn.se]
- 16. sebelapharma.com [sebelapharma.com]
- 17. storage.mfn.se [storage.mfn.se]
- 18. Clinical Trial: Dose‐Finding Study of Linaprazan Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Picoprazole: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of picoprazole, a substance that requires careful management due to its potential health and environmental effects.
Hazard Identification and Safety Profile
This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. The following table summarizes its key hazard classifications based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| Carcinogenicity | Category 1B/2 | May cause cancer.[1][2] |
| Aquatic Toxicity (Acute) | Category 1 | Very toxic to aquatic life. |
| Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and First Aid
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Recommended PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or protective clothing
-
In cases of potential aerosol generation, a respirator may be necessary.
-
-
First Aid Measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[3]
-
After eye contact: Rinse the eyes for several minutes with running water. If irritation persists, consult a doctor.[3]
-
After swallowing: Immediately call a doctor or a Poison Control Center.[3]
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[4][5] Due to its classification as very toxic to aquatic life, it is imperative that this compound is not disposed of down the drain.[4]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and solutions.
-
Segregate this compound waste from other laboratory waste to ensure proper handling.
-
-
Containerization:
-
Place solid this compound waste and contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a sealable, non-reactive container that is also clearly labeled.
-
The label should include "Hazardous Waste," the name "this compound," and a description of the contents.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[6]
-
The following workflow provides a visual guide to the decision-making process for this compound disposal in a laboratory setting.
Caption: A workflow for the proper disposal of this compound in a laboratory setting.
Environmental Considerations and Pathways
Improper disposal of pharmaceuticals like this compound poses a significant threat to aquatic ecosystems.[7] While this compound is extensively metabolized in the human body, direct disposal of the parent compound can introduce a concentrated source of contamination into the environment.[8][9] The diagram below illustrates the potential environmental consequences of improper disposal.
Caption: The environmental pathway of improperly disposed this compound.
By adhering to these stringent disposal protocols, researchers and scientists can mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Metabolites are overlooked in environmental risk assessments and monitoring of pharmaceuticals: The case study of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
